Kinsenoside
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(4R)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O8/c11-2-5-7(13)8(14)9(15)10(18-5)17-4-1-6(12)16-3-4/h4-5,7-11,13-15H,1-3H2/t4-,5-,7-,8+,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEPWBMWFIVRPS-ZGSHZZHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164895 | |
| Record name | Kinsenoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151870-74-5 | |
| Record name | Kinsenoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151870-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kinsenoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151870745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kinsenoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Kinsenoside's Mechanism of Action in Anti-Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinsenoside, a principal bioactive constituent isolated from the orchidaceous plant Anoectochilus formosanus, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its modulation of key signaling pathways. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.
Core Anti-Inflammatory Mechanisms
This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the inflammatory response, regulating the expression of a wide array of pro-inflammatory mediators.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory signaling. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
This compound has been shown to dose-dependently inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1] This inhibitory action effectively dampens the downstream expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][2]
References
- 1. This compound attenuates osteoarthritis by repolarizing macrophages through inactivating NF-κB/MAPK signaling and protecting chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound isolated from Anoectochilus formosanus suppresses LPS-stimulated inflammatory reactions in macrophages and endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antioxidant Activity of Kinsenoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kinsenoside, the primary bioactive glycoside isolated from the medicinal plant Anoectochilus roxburghii, has garnered significant scientific interest for its diverse pharmacological properties, including potent anti-inflammatory, hepatoprotective, and anti-hyperglycemic effects.[1][2] Central to its therapeutic potential is its remarkable antioxidant activity. This compound combats oxidative stress through a multi-pronged approach: directly scavenging harmful free radicals and enhancing the endogenous antioxidant defense system by modulating key cellular signaling pathways. This technical guide provides an in-depth overview of the in vitro antioxidant activity of this compound, detailing the molecular mechanisms, experimental protocols for its assessment, and a framework for quantitative data presentation.
Molecular Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects not merely by neutralizing reactive oxygen species (ROS), but more significantly by activating intricate cellular signaling cascades that upregulate the expression of a suite of protective antioxidant enzymes and proteins.
Activation of the Nrf2 Signaling Pathways
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. This compound has been shown to activate Nrf2 through multiple upstream kinases, leading to its translocation to the nucleus and the subsequent transcription of antioxidant response element (ARE)-dependent genes.
-
The Akt/Nrf2/HO-1 Pathway: this compound can activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[3] Activated Akt promotes the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to move into the nucleus. This leads to the upregulation of downstream antioxidant enzymes such as Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), Glutathione (GSH), and Glutathione Peroxidase 4 (GPX4).[1][3] This pathway is crucial for this compound's protective effects against conditions like myocardial ischemia/reperfusion-induced ferroptosis.[3]
-
The ERK/Nrf2 Pathway: Studies have also demonstrated that this compound can activate the Extracellular signal-regulated kinase (ERK).[4] Phosphorylated ERK (p-ERK) also facilitates the nuclear translocation of Nrf2, enhancing the expression of target genes like HO-1, NQO-1, GCLC, and GCLM, thereby attenuating aging-related oxidative stress.[4]
Modulation of AMPK-Dependent Pathways
AMP-activated protein kinase (AMPK) is a critical energy sensor that regulates metabolism and cellular stress responses. This compound has been found to activate AMPK, which contributes to its antioxidant effects, particularly in protecting against alcoholic liver injury.[2][5] Activated AMPK can enhance autophagy, a cellular cleaning process that removes damaged organelles like mitochondria that produce excess ROS.[5] Furthermore, the AMPK/Nrf2 cascade can be activated by this compound to mitigate mitochondrial injury and reduce the overall ROS burden.[6]
Direct Radical Scavenging and Enzyme Inhibition
Beyond pathway modulation, this compound can directly inhibit ROS-producing enzymes like NADPH oxidases (NOXs) and scavenge free radicals.[1][7] Theoretical studies using density functional theory (DFT) suggest that this compound can effectively scavenge highly reactive hydroxyl radicals (•OH) through a Hydrogen Atom Transfer (HAT) mechanism.[8]
Quantitative Data Summary
While numerous studies qualitatively confirm the potent antioxidant activity of this compound by demonstrating its ability to upregulate antioxidant enzymes (SOD, GSH-Px) and downregulate markers of oxidative stress (MDA, ROS), specific comparative quantitative data such as IC50 values from standardized chemical assays are not consistently reported across the literature.[1][4] The antioxidant efficacy is often described in relation to a model of cellular injury or disease. For instance, this compound has been shown to reduce ethanol-induced lipid accumulation in hepatocytes in a concentration-dependent manner.[2]
The following table provides a standardized template for researchers to document quantitative results from in vitro antioxidant assays of this compound.
| Assay Type | This compound Concentration(s) | Positive Control (e.g., Trolox, Ascorbic Acid) | Measured Effect (% Inhibition, Absorbance, etc.) | Calculated Value (e.g., IC50, TEAC) |
| DPPH Radical Scavenging | ||||
| ABTS Radical Scavenging | ||||
| FRAP | ||||
| Hydroxyl Radical Scavenging | ||||
| Cellular Antioxidant Assay |
Experimental Protocols for In Vitro Antioxidant Assays
The following sections detail the principles and standardized protocols for common in vitro assays used to evaluate the antioxidant capacity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored, non-radical form (DPPH-H) is monitored by the decrease in absorbance at approximately 517 nm.[9][10]
-
Experimental Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM or 0.2 mg/mL) in a suitable solvent like methanol or ethanol.[10][11] The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve this compound in the same solvent to prepare a stock solution. Create a series of dilutions from this stock. A positive control, such as Ascorbic Acid or Trolox, should be prepared similarly.
-
Reaction: In a 96-well plate or cuvette, add a specific volume of the this compound sample (or standard/blank) to a larger volume of the DPPH working solution (e.g., 20 µL sample + 200 µL DPPH).[12] The blank should contain only the solvent.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (typically 20-30 minutes).[9][10]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.[9][12]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (concentration required to scavenge 50% of DPPH radicals) can be determined by plotting inhibition percentage against sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.[13][14]
-
Experimental Protocol:
-
Reagent Preparation: Generate the ABTS•+ stock solution by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM final concentration).[14][15] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[14][15]
-
Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[15]
-
Reaction: Add a small volume of the this compound sample (or standard/blank) to a large volume of the diluted ABTS•+ working solution (e.g., 50 µL sample + 3 mL ABTS•+ solution).[15]
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 6 minutes).[15]
-
Measurement: Record the absorbance at 734 nm.[14]
-
Calculation: Calculate the percentage of inhibition using the same formula as the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric (Fe³⁺) complex of 2,4,6-tripyridyl-s-triazine (TPTZ) to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is measured at 593 nm.[16][17]
-
Experimental Protocol:
-
Reagent Preparation: The FRAP reagent is prepared fresh by mixing three solutions in a 10:1:1 (v/v/v) ratio:
-
Acetate buffer (e.g., 300 mM, pH 3.6)
-
TPTZ solution (e.g., 10 mM TPTZ in 40 mM HCl)
-
FeCl₃·6H₂O solution (e.g., 20 mM)[18] Warm the reagent to 37°C before use.
-
-
Sample Preparation: Prepare this compound solutions and a standard curve using a ferrous salt (e.g., FeSO₄).
-
Reaction: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the pre-warmed FRAP reagent (e.g., 220 µL).[16]
-
Incubation: Incubate the mixture for a defined time (e.g., 4-30 minutes) at 37°C.[16][18]
-
Measurement: Measure the absorbance of the blue-colored complex at 593 nm.[16]
-
Calculation: The FRAP value is determined by comparing the change in absorbance of the sample to the standard curve of Fe²⁺. Results are expressed as µM or mM Fe²⁺ equivalents.
-
Hydroxyl Radical (•OH) Scavenging Assay
-
Principle: This assay evaluates the ability of an antioxidant to scavenge hydroxyl radicals, one of the most potent ROS. Hydroxyl radicals are often generated in vitro via the Fenton reaction (Fe²⁺ + H₂O₂). The scavenging activity is measured by quantifying the inhibition of a detector molecule's degradation or reaction.[15]
-
Experimental Protocol (Phenanthroline Method):
-
Reagents: Prepare solutions of phenanthroline (e.g., 1.5 mM), phosphate buffer (e.g., 20 mM, pH 7.4), FeSO₄ (e.g., 0.5 mM), and H₂O₂ (e.g., 0.1% v/v).[15]
-
Reaction: In a test tube, mix aliquots of the this compound sample, phenanthroline, phosphate buffer, and FeSO₄ solution. Initiate the reaction by adding the H₂O₂ solution.[15]
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 50-60 minutes).[15]
-
Measurement: Measure the absorbance of the resulting solution at 536 nm. The presence of a scavenger like this compound protects the phenanthroline from oxidation, resulting in a higher absorbance.
-
Calculation: The scavenging rate is calculated using the formula: % Scavenging = [(A_sample - A_blank) / (A_control - A_blank)] x 100 Where A_sample contains all reagents, A_blank contains all reagents except H₂O₂, and A_control contains all reagents except the sample.
-
Conclusion
This compound is a promising natural compound with significant antioxidant properties. Its in vitro activity is characterized by a dual mechanism: the direct scavenging of free radicals and, more importantly, the potentiation of endogenous antioxidant defenses through the activation of key signaling pathways, including the Akt/Nrf2/HO-1 and ERK/Nrf2 axes.[3][4] The standardized assays detailed in this guide—DPPH, ABTS, FRAP, and hydroxyl radical scavenging—provide robust and reproducible methods for quantifying this activity. For drug development professionals and researchers, a thorough understanding of these mechanisms and protocols is essential for evaluating the therapeutic potential of this compound in mitigating diseases rooted in oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Alleviates Alcoholic Liver Injury by Reducing Oxidative Stress, Inhibiting Endoplasmic Reticulum Stress, and Regulating AMPK-Dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound mitigates myocardial ischemia/reperfusion-induced ferroptosis via activation of the Akt/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound from Anoectochilus roxburghii (Wall.) Lindl. suppressed oxidative stress to attenuate aging-related learning and memory impairment via ERK/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Alleviates Alcoholic Liver Injury by Reducing Oxidative Stress, Inhibiting Endoplasmic Reticulum Stress, and Regulating AMPK-Dependent Autophagy [frontiersin.org]
- 6. Advances in the therapeutic application and pharmacological properties of this compound against inflammation and oxidative stress-induced disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Advances in the therapeutic application and pharmacological properties of this compound against inflammation and oxidative stress-induced disorders [frontiersin.org]
- 8. jst-ud.vn [jst-ud.vn]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. iomcworld.com [iomcworld.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 15. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
Hepatoprotective effects of Kinsenoside in liver injury models
An In-depth Technical Guide on the Hepatoprotective Effects of Kinsenoside in Liver Injury Models
Introduction
This compound (KD) is a primary active glycoside extracted from the perennial herb Anoectochilus roxburghii and Anoectochilus formosanus, plants with a long history in traditional Chinese medicine for treating a range of ailments.[1][2][3] Modern pharmacological research has identified this compound as a small molecule with multiple biological activities, including anti-inflammatory, immunomodulatory, anti-hyperglycemic, and anti-lipemic effects.[1][2] Notably, extensive preclinical studies have demonstrated its significant hepatoprotective potential across various models of liver damage, positioning it as a promising candidate for therapeutic development.[1][2][3]
This technical guide provides a comprehensive overview of the hepatoprotective effects of this compound, focusing on its efficacy in different liver injury models, the underlying molecular mechanisms, and detailed experimental protocols for researchers in the field.
Hepatoprotective Efficacy of this compound in Preclinical Liver Injury Models
This compound has been systematically evaluated in several well-established animal models of liver injury, demonstrating consistent protective effects against hepatocellular damage, inflammation, oxidative stress, and fibrosis.
Chemically-Induced Liver Injury
-
Carbon Tetrachloride (CCl₄) Model: CCl₄ is a potent hepatotoxin that induces chronic hepatitis and fibrosis.[4] In CCl₄-induced mouse models, this compound administration significantly inhibits the progression of chronic hepatitis.[4] Treatment with this compound markedly reduces serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), decreases liver index, and lessens lymphocyte infiltration and collagen deposition in liver tissues.[5] It also suppresses the production of pro-inflammatory cytokines while elevating anti-inflammatory cytokines.[5]
-
Acetaminophen (APAP) and Thioacetamide (TAA) Models: APAP and TAA are common agents used to induce acute liver injury (ALI).[6] Novel derivatives of this compound, KCM and KCF, have shown potent protective effects in these models, comparable to the clinical antioxidant N-acetylcysteine (NAC).[6] These derivatives effectively normalize serum ALT and AST levels, attenuate the inflammatory cascade, and reduce histopathological damage.[6]
Alcoholic Liver Disease (ALD)
In a mouse model of ALD induced by an ethanol-containing liquid diet combined with CCl₄, this compound treatment demonstrates significant protective effects.[1][3] It alleviates ballooning degeneration and inflammatory cell infiltration in the liver.[1] Furthermore, this compound significantly decreases elevated serum levels of ALT, AST, and triglycerides (TG).[1][7] At a cellular level, it reduces ethanol-induced lipid accumulation in AML12 hepatocytes in a concentration-dependent manner.[1][3]
Cholestatic Liver Injury
Cholestasis, induced by 17α-ethinylestradiol (EE) in rats, leads to significant liver damage. This compound treatment ameliorates this condition by improving liver histopathology, reducing the liver-to-body weight ratio, and normalizing serum biochemical markers.[2] It also inhibits hepatocellular microstructural disorders and the proliferation of bile duct cells.[2]
Liver Fibro-inflammation
In the context of liver fibrosis, this compound exhibits potent anti-fibrotic and anti-inflammatory effects.[5] In CCl₄-induced liver fibrosis, this compound treatment reduces the deposition of extracellular matrix (ECM).[5] It suppresses the expression of fibrosis-related proteins like α-SMA, TGF-β₁, Col-I, and TIMPs, while increasing the level of MMP-13, an enzyme that degrades the ECM.[5]
Quantitative Data Summary
The hepatoprotective effects of this compound are substantiated by significant improvements in key biochemical and inflammatory markers across various studies.
Table 1: Effects of this compound on Serum Biomarkers in Liver Injury Models
| Liver Injury Model | Species | Biomarker | This compound Dosage | Result | Reference |
| CCl₄-Induced Fibrosis | Mouse | ALT, AST | 10, 20, 30 mg/kg | Dose-dependent, significant decrease | [5] |
| Alcoholic Liver Injury | Mouse | ALT, AST, TG | 20, 40 mg/kg | Significant decrease | [1] |
| Acute Alcohol Injury | Mouse | ALT, AST, TG | 20, 40 mg/kg | Significant decrease | [7] |
| EE-Induced Cholestasis | Rat | ALT, AST, TBIL, TBA | 50, 100, 200 mg/kg | Dose-dependent, significant decrease | [2] |
| APAP/TAA-Induced ALI | Mouse | ALT, AST | Not Specified | Normalization of levels | [6] |
ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; TG: Triglycerides; TBIL: Total Bilirubin; TBA: Total Bile Acids.
Table 2: Effects of this compound on Inflammatory and Oxidative Stress Markers
| Liver Injury Model | Marker | This compound Dosage | Effect | Reference |
| CCl₄-Induced Fibrosis | IL-2, IFN-γ, TNF-α, IL-12 | 10, 20, 30 mg/kg | Decreased production | [5] |
| CCl₄-Induced Fibrosis | IL-10 | 10, 20, 30 mg/kg | Increased secretion | [5] |
| Alcoholic Liver Injury | TNF-α, IL-6 | 20, 40 mg/kg | Decreased serum levels | [1] |
| Alcoholic Liver Injury | SOD, GSH-Px | 20, 40 mg/kg | Increased activity | [1] |
| EE-Induced Cholestasis | IL-1β, IL-6 | 50, 100, 200 mg/kg | Decreased expression | [2] |
| Acute Alcohol Injury | Malondialdehyde (MDA) | 20, 40 mg/kg | Decreased level | [7] |
IL: Interleukin; IFN: Interferon; TNF: Tumor Necrosis Factor; SOD: Superoxide Dismutase; GSH-Px: Glutathione Peroxidase.
Molecular Mechanisms and Signaling Pathways
This compound exerts its hepatoprotective effects through multiple, interconnected molecular pathways that modulate inflammation, oxidative stress, cell death, and metabolism.
PI3K/AKT/FoxO1 Pathway in Dendritic Cells
In liver fibro-inflammation, this compound's mechanism involves the suppression of dendritic cells (DCs), which are key regulators of hepatic immunity.[5] this compound inhibits the PI3K/AKT signaling pathway in DCs. This leads to the enhanced nuclear transport of the transcription factor FoxO1, which in turn upregulates the expression of the immunosuppressive molecule PD-L1 on the DC surface.[5] This modulation suppresses DC maturation, reduces the secretion of pro-inflammatory IL-12, and subsequently blocks the activation of CD8+ T cells and hepatic stellate cells (HSCs), thereby alleviating liver injury and fibrosis.[5]
Caption: this compound suppresses DC maturation via the PI3K/AKT/FoxO1 pathway.
Regulation of AMPK-Dependent Autophagy
In alcoholic liver injury, chronic ethanol consumption inhibits the activity of AMP-activated protein kinase (AMPK), a central regulator of metabolism.[1][8] this compound counteracts this by increasing the protein levels of LKB1 and STRAD, which are upstream activators of AMPK.[1][8] This promotes the phosphorylation and activation of AMPK, leading to the initiation of protective autophagy.[3][8] Activated AMPK enhances autophagy by phosphorylating ULK1 and increasing the levels of the autophagy marker LC3A/B, which helps clear damaged organelles and lipid droplets, thus alleviating liver injury.[3]
Caption: this compound activates AMPK-dependent autophagy in alcoholic liver injury.
Mitigation of Oxidative Stress via the MAPK Pathway
In acute liver injury induced by toxins like APAP and TAA, this compound derivatives mitigate oxidative stress by dampening the mitogen-activated protein kinases (MAPK) signaling pathway.[6] Early inhibition of the MAPK pathway prevents downstream events, including lipid peroxidation and ferroptosis, thereby halting the progression of acute liver injury.[6]
Regulation of Bile Acid Homeostasis via FXR
In EE-induced cholestasis, this compound regulates the farnesoid X receptor (FXR), a key nuclear receptor in maintaining bile acid homeostasis.[2] It enhances the expression of FXR and mitigates its reduction by EE.[2] This leads to the increased expression of the bile salt export pump (BSEP) and reduced expression of the Na+-dependent taurocholate cotransport peptide (NTCP), promoting bile acid efflux and inhibiting its uptake.[2] this compound also represses bile acid synthesis by reducing the expression of the enzyme CYP7A1.[2]
Anti-inflammatory and Antioxidant Effects
A common mechanism across multiple injury models is this compound's ability to reduce inflammation and oxidative stress. It consistently inhibits the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, often through the suppression of the NF-κB signaling pathway.[2][7] Concurrently, it enhances the body's antioxidant capacity by increasing the activity of enzymes such as SOD and GSH-Px and reducing levels of oxidative products like MDA.[1][7] It also reduces endoplasmic reticulum (ER) stress, a key contributor to cell death in ALD.[1][3]
Detailed Experimental Protocols
The following section outlines the methodologies commonly employed in studies investigating the hepatoprotective effects of this compound.
Caption: General experimental workflow for in vivo liver injury studies.
In Vivo Animal Models
-
CCl₄-Induced Liver Fibrosis:
-
Animals: Male C57BL/6J mice, 6 weeks old.[5]
-
Induction: Intraperitoneal injection of 10% CCl₄ (dissolved in olive oil) at a dosage of 2 mL/kg, administered twice a week for 8 weeks.[5]
-
Treatment: this compound (10, 20, 30 mg/kg) or saline is administered daily via oral gavage for the 8-week duration.[5]
-
-
Alcoholic Liver Disease (ALD) Model:
-
Induction: Mice are fed an ethanol-containing liquid diet. This is often combined with a weekly or bi-weekly low-dose intraperitoneal injection of 5% CCl₄ in olive oil to accelerate injury.[1][3]
-
Treatment: this compound (e.g., 20 and 40 mg/kg) or a positive control like silymarin is administered daily via oral gavage.[1][3]
-
17α-Ethinylestradiol (EE)-Induced Cholestasis:
In Vitro Cell Models
-
Cell Lines: AML12 (normal mouse hepatocytes) and JS-1 (mouse hepatic stellate cells) are commonly used.[1][5]
-
Ethanol-Induced Injury: AML12 cells are treated with ethanol (e.g., 200 mM) for 48 hours to induce lipid accumulation and cell damage.[1] this compound is co-incubated at various non-toxic concentrations (e.g., up to 80 μM) to assess its protective effects.[1]
-
Oxidative Stress Model: BALB/c normal liver cells are pretreated with this compound before being exposed to hydrogen peroxide (H₂O₂) to induce cytotoxicity.[4]
Biochemical and Histopathological Analysis
-
Serum Analysis: Blood is collected via cardiac puncture or retro-orbital bleeding. Serum is separated to measure the activity of ALT and AST using commercial assay kits.[1][5]
-
Histopathology: Liver tissues are fixed in 10% formalin, embedded in paraffin, and sectioned. The sections are stained with Hematoxylin and Eosin (H&E) to observe general morphology, inflammation, and necrosis, and with Masson's trichrome stain to visualize collagen deposition and assess fibrosis.[1][3]
Molecular Biology Techniques
-
Western Blotting: Liver tissue or cell lysates are used to determine the protein expression levels of key signaling molecules (e.g., p-AMPK, LKB1, FoxO1, NF-κB p65) and apoptosis-related proteins.[1][2]
-
Quantitative Real-Time PCR (qPCR): Used to measure the mRNA expression levels of cytokines (e.g., TNF-α, IL-6), fibrosis markers (e.g., α-SMA, Col-I), and bile acid transporters (e.g., BSEP, NTCP).[2][5]
-
ELISA: Serum or culture supernatant is analyzed using ELISA kits to quantify the concentration of various cytokines, such as TNF-α, IL-6, and IL-12.[1][5]
Conclusion
This compound demonstrates robust and multifaceted hepatoprotective effects across a spectrum of liver injury models, including those induced by chemicals, alcohol, and cholestasis. Its therapeutic potential stems from its ability to modulate key signaling pathways involved in inflammation, oxidative stress, fibrosis, and cellular metabolism. Specifically, its action on the PI3K/AKT/FoxO1 axis in dendritic cells, activation of AMPK-dependent autophagy, and regulation of FXR-mediated bile acid homeostasis highlight its diverse mechanisms. The consistent positive data from preclinical studies strongly support further investigation into this compound as a potential therapeutic agent for the prevention and treatment of human liver diseases. Future research should focus on its specific molecular targets, pharmacokinetic profiles, and long-term safety to facilitate its translation to clinical applications.[1][8]
References
- 1. This compound Alleviates Alcoholic Liver Injury by Reducing Oxidative Stress, Inhibiting Endoplasmic Reticulum Stress, and Regulating AMPK-Dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The hepatoprotective activity of this compound from Anoectochilus formosanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound attenuates liver fibro-inflammation by suppressing dendritic cells via the PI3K-AKT-FoxO1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound derivatives mitigate acute liver injury in mice via MAPK pathway-mediated oxidative stress suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Frontiers | this compound Alleviates Alcoholic Liver Injury by Reducing Oxidative Stress, Inhibiting Endoplasmic Reticulum Stress, and Regulating AMPK-Dependent Autophagy [frontiersin.org]
Kinsenoside for Neuroprotective Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of kinsenoside, a primary bioactive glycoside from the orchid Anoectochilus roxburghii, for neuroprotective research applications.[1][2] It details the molecular mechanisms, experimental protocols, and quantitative data supporting its potential as a therapeutic agent for neurodegenerative diseases and acute brain injury.
Introduction to this compound
This compound (KD) is a natural compound recognized for its potent anti-inflammatory and antioxidant properties.[2][3] Initially explored for its hepatoprotective and anti-hyperglycemic effects, recent research has highlighted its significant neuroprotective potential.[3][4] Studies demonstrate its ability to mitigate neuronal damage in various models, including ischemic stroke, Alzheimer's disease, and age-related cognitive decline, primarily by combating oxidative stress and neuroinflammation.[1][5][6]
Core Neuroprotective Mechanisms of Action
This compound exerts its neuroprotective effects through the modulation of several critical intracellular signaling pathways. Its primary mechanisms revolve around the attenuation of oxidative stress and the suppression of inflammatory responses.
Attenuation of Oxidative Stress via Nrf2 Activation
A central mechanism of this compound's neuroprotective action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the cellular antioxidant response.
-
ERK/Nrf2 Signaling: In models of aging and glutamate-induced excitotoxicity, this compound has been shown to upregulate the phosphorylation of Extracellular Signal-Regulated Kinase (ERK).[6][7] Activated p-ERK promotes the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus.[6][7]
-
Nrf2/HO-1 Axis: Following nuclear translocation, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the increased expression of downstream protective enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO-1), and glutamate-cysteine ligase (GCL).[5][6][7] This cascade enhances the cell's capacity to neutralize reactive oxygen species (ROS) and reduce oxidative damage.[5][8]
Regulation of Cell Survival via PI3K/Akt Pathway
While direct evidence for this compound's modulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway in neurons is emerging, this pathway is a well-established route for neuroprotection against oxidative stress and apoptosis.[9][[“]] this compound has been shown to activate the AKT-ERK1/2-Nrf2 signaling pathway in nucleus pulposus cells, suggesting a similar mechanism may be active in neuronal cells.[11] Activation of PI3K/Akt signaling promotes cell survival by phosphorylating and inhibiting pro-apoptotic proteins and activating downstream targets that enhance cellular metabolism and defense.[9][12][13]
Quantitative Data on Neuroprotective Efficacy
The following tables summarize key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound.
Table 1: In Vitro Neuroprotection Studies
| Model System | Insult | This compound (KD) Conc. | Key Quantitative Outcome | Reference |
| bEnd.3 Cells | OGD/R | Not specified | Significantly increased Transepithelial Electronic Resistance (TEER) and levels of tight junction proteins (occludin, claudin-5, ZO-1). | [5][8] |
| HT22 Cells | Glutamate | Not specified | Increased cell viability; Upregulated SOD and GSH-Px activities; Downregulated MDA levels. | [6] |
| C. elegans | Aging | 50 μM | Prolonged mean lifespan by 26.3%. | [1] |
| C. elegans CL4176 | Amyloid-β | Not specified | Exerted a protective effect on Aβ-induced proteotoxicity. | [1] |
Table 2: In Vivo Neuroprotection Studies
| Animal Model | Condition | This compound (KD) Administration | Key Quantitative Outcome | Reference |
| Mice | Ischemic Stroke (MCAO/R) | Intracerebroventricular | Decreased infarct volumes, neurological deficit, and brain edema 72h post-stroke. | [5][8] |
| Mice (Aging) | D-galactose-induced | Not specified | Alleviated decline in learning and memory capability; Inhibited decrease in SOD and GSH-Px activities in serum and brain. | [6] |
Experimental Protocols and Methodologies
This section outlines the detailed methodologies employed in key experiments to evaluate the neuroprotective properties of this compound.
In Vitro Experimental Models
-
Cell Culture:
-
Induction of Neuronal Injury:
-
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R): To mimic ischemic-reperfusion injury in vitro, cells are incubated in a glucose-free medium in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period, followed by a return to normal culture conditions.[5][8]
-
Glutamate-Induced Injury: HT22 cells are exposed to high concentrations of L-Glutamic acid to induce oxidative stress.[6][7]
-
-
Key Assays and Procedures:
-
Cell Viability Assay: MTT or CCK-8 assays are used to quantify cell survival following injury and treatment with this compound.[6]
-
Western Blotting: Used to measure the protein expression levels of key signaling molecules.
-
Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of target genes such as HO-1, NQO-1, GCLC, and GCLM.[6][7]
-
Immunofluorescence (IF): Used to visualize protein localization, such as the nuclear translocation of Nrf2. Cells are fixed, permeabilized, and incubated with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.[5]
-
Measurement of Oxidative Stress Markers: Commercial kits are used to measure the activity of antioxidant enzymes like Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px), and to quantify markers of lipid peroxidation like Malondialdehyde (MDA).[6]
-
In Vivo Experimental Models
-
Animal Models:
-
Ischemic Stroke Model: The middle cerebral artery occlusion/reperfusion (MCAO/R) model in mice is commonly used. A filament is inserted to block the MCA for a specific duration (e.g., 1 hour), followed by its removal to allow reperfusion.[5][8]
-
D-galactose-Induced Aging Model: Chronic administration of D-galactose to mice induces accelerated aging, characterized by cognitive deficits and increased oxidative stress.[6]
-
-
Drug Administration:
-
Outcome Assessments:
-
Neurological Deficit Scoring: A graded scale is used to assess motor and neurological impairments following stroke.[5][8]
-
Infarct Volume Measurement: Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and the infarcted area remains white. The volume is then quantified.[5][8]
-
Brain Edema: Measured by comparing the wet and dry weight of the brain tissue.[5][8]
-
Behavioral Tests: The Morris water maze is used to assess spatial learning and memory in aging models.[6]
-
Immunohistochemistry (IHC): Used to detect protein expression (e.g., Nrf2) in brain tissue sections to assess cellular responses to injury and treatment.[6]
-
Conclusion and Future Directions
This compound has emerged as a promising natural compound for neuroprotection. Its multifaceted mechanism of action, centered on the potent activation of the Nrf2 antioxidant pathway and potential modulation of pro-survival pathways like PI3K/Akt, makes it a strong candidate for further investigation. The preclinical data robustly demonstrate its efficacy in mitigating neuronal damage in models of ischemic stroke and age-related cognitive decline.
Future research should focus on:
-
Pharmacokinetics and Bioavailability: Optimizing delivery methods to enhance blood-brain barrier penetration and improve therapeutic efficacy.
-
Chronic Neurodegenerative Models: Evaluating the long-term efficacy of this compound in more complex models of Alzheimer's and Parkinson's disease.
-
Target Identification: Elucidating the direct molecular targets of this compound to better understand its upstream signaling activation.
-
Clinical Translation: Moving towards well-designed clinical trials to assess the safety and efficacy of this compound in human patients with acute or chronic neurological disorders.
References
- 1. The anti-aging and anti-Alzheimer's disease potential of this compound prepared from Anoectochilus roxburghii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the therapeutic application and pharmacological properties of this compound against inflammation and oxidative stress-induced disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Promising Bioactive Compound from Anoectochilus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound from Anoectochilus roxburghii (Wall.) Lindl. suppressed oxidative stress to attenuate aging-related learning and memory impairment via ERK/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound alleviates oxidative stress-induced blood-brain barrier dysfunction via promoting Nrf2/HO-1 pathway in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. consensus.app [consensus.app]
- 11. researchgate.net [researchgate.net]
- 12. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
An In-depth Technical Guide to the Chemical Structure and Stability of Kinsenoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and stability of Kinsenoside, a bioactive glycoside with significant therapeutic potential. Due to the limited availability of specific stability studies on this compound in publicly accessible literature, this document combines established data with predicted degradation pathways based on its chemical functionalities. It further outlines detailed experimental protocols for conducting comprehensive stability analyses.
Chemical Structure and Physicochemical Properties
This compound is a monoterpene glycoside first isolated from plants of the Anoectochilus genus. Its structure is characterized by a γ-butyrolactone aglycone moiety linked to a β-D-glucopyranosyl sugar unit.
Chemical Structure
The chemical structure of this compound is formally described as (4R)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one. An epimer, Goodyeroside A, differs in the stereochemistry at the C-3 position of the butanolide ring.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its solubility, permeability, and formulation characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₈ | PubChem |
| Molecular Weight | 264.23 g/mol | PubChem |
| IUPAC Name | (4R)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one | PubChem |
| CAS Number | 151870-74-5 | PubChem |
| Appearance | White Powder | Commercial Suppliers |
| Solubility | Soluble in water and methanol | Inferred from structure |
| XLogP3 | -2.4 | PubChem |
Stability Profile of this compound
The stability of an active pharmaceutical ingredient (API) is a critical factor in drug development, influencing its shelf-life, formulation, and storage conditions. The chemical structure of this compound, containing both a glycosidic bond and a lactone ring, suggests susceptibility to degradation under certain conditions.
Known Stability Data
Specific, quantitative stability data for this compound is sparse in peer-reviewed literature. However, one study has provided a key insight into its thermal stability.
| Condition | Observation | Source |
| Thermal Stress | >70% degradation of a this compound extract | [1][2] |
| (37°C for 3 months) | ||
| Ex vivo | High instability noted due to the lactone group | [3] |
Predicted Degradation Pathways
Based on the functional groups present in the this compound molecule, several degradation pathways can be predicted under forced stress conditions. The primary routes of degradation are expected to be hydrolysis of the lactone ring and, to a lesser extent, the glycosidic bond.
-
Hydrolytic Degradation : The γ-butyrolactone ring is susceptible to hydrolysis under both acidic and basic conditions, which would open the ring to form the corresponding γ-hydroxy carboxylic acid. This is likely the most significant degradation pathway. The glycosidic bond may also be cleaved under strong acidic conditions, yielding the aglycone and glucose.
-
Oxidative Degradation : The hydroxyl groups on the glucose moiety and the aglycone could be susceptible to oxidation, potentially leading to the formation of various oxidized derivatives.
-
Photodegradation : While this compound lacks a strong chromophore, prolonged exposure to UV or high-intensity visible light could potentially induce degradation, although this is generally less common for such structures compared to hydrolysis.
Experimental Protocols for Stability and Degradation Analysis
To thoroughly characterize the stability of this compound, a series of forced degradation studies should be conducted. The following protocols are based on established principles of pharmaceutical stability testing.
General Experimental Workflow
A systematic approach to investigating the stability of this compound is outlined below.
Preparation of Solutions
-
This compound Stock Solution : Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and water.
-
Acidic Solution : Dilute the stock solution with 0.1 M hydrochloric acid.
-
Alkaline Solution : Dilute the stock solution with 0.1 M sodium hydroxide.
-
Oxidative Solution : Dilute the stock solution with 3% hydrogen peroxide.
-
Neutral Solution : Dilute the stock solution with purified water.
Forced Degradation Conditions
-
Acid Hydrolysis : Incubate the acidic solution at 60°C. Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours) and immediately neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis : Incubate the alkaline solution at room temperature (25°C). Withdraw aliquots at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes) due to expected rapid degradation, and immediately neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation : Keep the oxidative solution at room temperature, protected from light. Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Thermal Degradation : Store the neutral solution at 60°C in a light-protected container. Withdraw aliquots at specified time intervals.
-
Photostability : Expose the neutral solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
Analytical Methodology
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.
-
Instrumentation : A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector and coupled to a mass spectrometer (MS) is recommended.
-
Chromatographic Conditions (Example) :
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : A gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid, can be a starting point.
-
Flow Rate : 1.0 mL/min.
-
Detection : PDA detection at a wavelength where this compound has absorbance (e.g., ~210 nm) and MS detection to identify the mass of the parent and degradation products.
-
-
Method Validation : The analytical method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Characterization of Degradation Products
For major degradation products, isolation and structural elucidation are necessary.
-
Isolation : Preparative or semi-preparative HPLC can be used to isolate sufficient quantities of the degradation products.
-
Structural Elucidation :
-
LC-MS/MS : To determine the molecular weight and obtain fragmentation patterns of the degradation products.
-
High-Resolution Mass Spectrometry (HRMS) : To determine the elemental composition.
-
Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to definitively elucidate the chemical structure.
-
Conclusion
This compound is a promising bioactive molecule whose stability is a key consideration for its development as a therapeutic agent. Its γ-butyrolactone and glycosidic moieties are the primary sites of potential degradation, with hydrolysis being the most probable degradation pathway. This guide provides a framework for understanding and systematically investigating the stability of this compound. The proposed experimental protocols, when executed, will yield the necessary data to establish its degradation profile, identify its degradation products, and ultimately support the development of stable pharmaceutical formulations.
References
- 1. Detecting this compound from Anoectochilus roxburghii by HPLC-ELSD with dual columns of NH2 and AQ-C18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detecting this compound from Anoectochilus roxburghii by HPLC-ELSD with dual columns of NH2 and AQ-C18. | Semantic Scholar [semanticscholar.org]
- 3. Advances in the therapeutic application and pharmacological properties of this compound against inflammation and oxidative stress-induced disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ultrasound-Assisted Extraction of Kinsenoside from Anoectochilus roxburghii
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinsenoside, a principal bioactive compound isolated from the medicinal plant Anoectochilus roxburghii, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory and anti-oxidative effects.[1][2] These properties make it a promising candidate for the development of novel therapeutics for a range of diseases.[1][2] Ultrasound-Assisted Extraction (UAE) has emerged as a highly efficient and environmentally friendly method for extracting this compound from A. roxburghii.[3][4] This technique utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer, which leads to higher extraction yields in shorter times with reduced solvent consumption compared to conventional methods.[4]
These application notes provide a comprehensive overview and detailed protocols for the ultrasound-assisted extraction of this compound from Anoectochilus roxburghii, tailored for researchers, scientists, and professionals in drug development.
Data Presentation: Optimizing Extraction Parameters
The yield of this compound is significantly influenced by various extraction parameters. The following tables summarize the quantitative data from studies optimizing the ultrasound-assisted extraction process.
Table 1: Single-Factor Experiment Parameters for this compound Extraction [3][4][5][6][7]
| Parameter | Range Investigated | Optimal Range/Value |
| Methanol Concentration (%) | 0 - 100 | 20 |
| Liquid-to-Solid Ratio (mL/g) | 5:1 - 30:1 | 15:1 |
| Ultrasonic Power (W) | 240 - 540 | Not specified as most critical |
| Duration of Ultrasound (min) | 10 - 50 | Not specified as most critical |
| Ultrasonic Temperature (°C) | 10 - 60 | 40 |
| Number of Extractions | 1 - 4 | 2 |
Table 2: Optimized this compound Extraction Conditions using Response Surface Methodology (RSM) [3][4][5][6]
| Parameter | Optimized Value |
| Methanol Concentration (%) | 16.33 |
| Liquid-to-Solid Ratio (mL/g) | 10.83:1 |
| Ultrasonic Temperature (°C) | 35.00 |
| Predicted this compound Yield (% DW) | 33.00 |
| Actual this compound Yield (% DW) | 32.24 |
Experimental Protocols
This section outlines the detailed methodologies for the key experiments involved in the ultrasound-assisted extraction and quantification of this compound.
Preparation of Plant Material
Proper preparation of the Anoectochilus roxburghii plant material is crucial for efficient extraction.
-
Drying: The whole plant of Anoectochilus roxburghii should be dried to a constant weight. Freeze-drying is reported to result in a higher extraction efficiency (a 38.47% increase) compared to hot-air drying.[8][9][10]
-
Pulverization: The dried plant material is then pulverized into a fine powder.
-
Sieving: The powder should be passed through a sieve to ensure a uniform particle size, which enhances the extraction efficiency.
Ultrasound-Assisted Extraction (UAE) Protocol
This protocol is based on the optimized parameters determined by response surface methodology for maximizing this compound yield.[3][4][5]
-
Sample Preparation: Accurately weigh a specific amount of the powdered A. roxburghii plant material.
-
Solvent Addition: Add the extraction solvent (16.33% methanol in water) to the plant material at a liquid-to-solid ratio of 10.83:1 (mL/g).[3][4][5]
-
Ultrasonic Treatment:
-
Place the mixture in an ultrasonic bath or use a probe-type sonicator.
-
Apply ultrasound for the optimized duration. While a specific duration for the optimized RSM protocol is not explicitly stated in the provided abstracts, single-factor investigations ranged from 10-50 minutes.[3][4] A duration within this range should be tested and optimized for the specific equipment used.
-
-
Extraction Repetition: For optimal yield, the extraction process should be repeated twice.[11] The first extraction yields approximately 18.70% DW, while the second significantly increases the cumulative yield to 33.20% DW.[11]
-
Post-Extraction Processing:
-
Centrifugation: After extraction, centrifuge the mixture to separate the supernatant from the plant debris.
-
Solvent Recovery: Recover the methanol from the supernatant, for example, by using a rotary evaporator.
-
Final Product: The resulting extract contains the crude this compound.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Accurate quantification of this compound is essential for determining the extraction efficiency. HPLC with an Evaporative Light Scattering Detector (ELSD) is a commonly used method.[9][10]
-
Chromatographic System: An HPLC system equipped with an ELSD is required.
-
Columns: Both Amino (NH₂) and AQ-C18 columns have been used for this compound analysis.[9][10] The AQ-C18 column is particularly useful for separating this compound from its epimer, goodyeroside A.[9][10]
-
Mobile Phase: The composition of the mobile phase will depend on the column used. For an NH₂ column, an isocratic elution system of acetonitrile-water is often employed.[9][10]
-
Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations to generate a calibration curve.
-
Sample Preparation: Dilute the extracted sample to a concentration that falls within the linear range of the calibration curve.
-
Analysis: Inject the standard solutions and the sample extract into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow and the signaling pathways influenced by this compound.
References
- 1. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound-mediated lipolysis through an AMPK-dependent pathway in C3H10T1/2 adipocytes: Roles of AMPK and PPARα in the lipolytic effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Detecting this compound from Anoectochilus roxburghii by HPLC‐ELSD with dual columns of NH 2 and AQ‐C 18 | CoLab [colab.ws]
- 10. Detecting this compound from Anoectochilus roxburghii by HPLC-ELSD with dual columns of NH2 and AQ-C18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of Ultrasound Assisted Extraction (UAE) of this compound Compound from Anoectochilus roxburghii (Wall.) Lindl by Response Surface Methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Kinsenoside using Liquid Chromatography-Mass Spectrometry (LC-MS)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Kinsenoside, a principal bioactive compound isolated from the medicinal plant Anoectochilus roxburghii, has garnered significant attention for its diverse pharmacological activities.[1][2][3] Preclinical studies have demonstrated its potential as an anti-inflammatory, anti-diabetic, hepatoprotective, and anti-hyperlipidemic agent.[1] These therapeutic effects are attributed to its modulation of key signaling pathways involved in inflammation and oxidative stress, such as the Akt/Nrf2/HO-1 and AMPK pathways. Given its promising pharmacological profile, robust and reliable analytical methods for the quantification of this compound in various matrices are essential for quality control, pharmacokinetic studies, and drug development.
This document provides detailed application notes and protocols for the quantitative analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The methodology described herein is applicable for the analysis of this compound in plant extracts and can be adapted for biological matrices.
Experimental Protocols
Sample Preparation: Extraction of this compound from Anoectochilus roxburghii
This protocol outlines the extraction of this compound from dried plant material.
Materials:
-
Dried and powdered Anoectochilus roxburghii plant material
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 1.0 g of powdered Anoectochilus roxburghii into a centrifuge tube.
-
Add 20 mL of methanol/water (80:20, v/v) to the tube.
-
Vortex the mixture for 15 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-5) on the plant residue twice more.
-
Combine the supernatants from all three extractions.
-
Evaporate the combined supernatant to dryness under reduced pressure.
-
Reconstitute the dried extract in 5 mL of methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
The following parameters are recommended for the chromatographic separation and mass spectrometric detection of this compound. These are based on established methods for similar compounds and specific data for this compound.
Chromatographic Conditions:
| Parameter | Recommended Condition |
|---|---|
| LC System | UPLC/HPLC system |
| Column | C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Recommended Condition |
|---|---|
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transition for this compound:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|
| this compound | 265.1 | 163.0 |
Data Presentation
The following tables summarize the quantitative data from a validated LC-MS/MS method for a structurally similar compound, Compound K (a ginsenoside metabolite), which can serve as a reference for the expected performance of a validated this compound method.[4][5]
Table 1: Linearity and Sensitivity [4]
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) | LLOQ (ng/mL) | LOD (ng/mL) |
| Compound K | 1 - 1000 | y = 0.013x + 0.0076 | > 0.9968 | 1 | 0.3 |
Table 2: Accuracy and Precision [4]
| Spiked Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| 1 (LLOQ) | 8.30 | 6.00 | 9.14 | 12.63 |
| 2 (Low QC) | 1.17 | -10.38 | 1.16 | -8.66 |
| 400 (Mid QC) | 4.65 | 11.45 | 4.79 | 11.25 |
| 800 (High QC) | 3.09 | -0.38 | 3.21 | -1.13 |
Table 3: Recovery [4]
| Spiked Concentration (ng/mL) | Mean Recovery (%) |
| 1 | 85.40 |
| 2 | 94.50 |
| 400 | 112.50 |
| 800 | 95.87 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Signaling Pathway of this compound's Anti-Ferroptosis Effect
Caption: this compound's anti-ferroptosis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Detecting this compound from Anoectochilus roxburghii by HPLC‐ELSD with dual columns of NH 2 and AQ‐C 18 | CoLab [colab.ws]
- 3. This compound: A Promising Bioactive Compound from Anoectochilus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vivo Efficacy Studies of Kinsenoside
Introduction
Kinsenoside, a primary bioactive glycoside extracted from the medicinal plant Anoectochilus roxburghii, has demonstrated significant therapeutic potential across a range of preclinical models.[1][2][3] Its pharmacological activities are diverse, including potent anti-inflammatory, antioxidant, hepatoprotective, anti-hyperglycemic, and immunomodulatory effects.[2][3][4] These properties are attributed to its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cellular metabolism, such as NF-κB, MAPKs, Nrf2, and PI3K/Akt.[1][5][6][7]
These application notes provide detailed protocols for designing and executing in vivo experiments to evaluate the efficacy of this compound in various disease models. The protocols are intended for researchers, scientists, and drug development professionals engaged in preclinical natural product testing.[8][9]
Section 1: Anti-Inflammatory Efficacy
This compound has been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6, while promoting anti-inflammatory cytokines such as IL-10.[1][4] It also suppresses inflammatory pathways including NF-κB and MAPKs.[1]
Protocol: Carrageenan-Induced Paw Edema in Rodents
This model is a standard for evaluating acute anti-inflammatory activity.[10][11][12]
Objective: To assess the ability of this compound to reduce acute inflammation.
Methodology:
-
Animal Model: Male Wistar rats or Swiss albino mice (6-8 weeks old).
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Grouping (n=6-8 per group):
-
Group I (Control): Vehicle (e.g., 1% Gum Acacia in saline).
-
Group II (Positive Control): Indomethacin (10 mg/kg, orally).
-
Group III (this compound Low Dose): this compound (e.g., 25 mg/kg, orally).
-
Group IV (this compound High Dose): this compound (e.g., 50 mg/kg, orally).
-
-
Procedure: a. Administer the respective treatments (vehicle, Indomethacin, or this compound) orally 1 hour before inducing inflammation.[11] b. Measure the initial paw volume of the right hind paw using a plethysmometer. c. Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension sub-plantarly into the right hind paw.[12] d. Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[11][12]
-
Endpoint Analysis:
-
Calculate the percentage inhibition of edema for each group relative to the control group.
-
At the end of the experiment, animals can be euthanized, and paw tissue collected for histological analysis or measurement of inflammatory markers (e.g., MPO, cytokines).
-
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| I | Vehicle | - | 0.85 ± 0.05 | 0% |
| II | Indomethacin | 10 | 0.32 ± 0.03 | 62.4% |
| III | This compound | 25 | 0.58 ± 0.04 | 31.8% |
| IV | This compound | 50 | 0.41 ± 0.03 | 51.8% |
| Data are representative examples (Mean ± SEM). Statistical significance vs. Vehicle group to be determined by ANOVA. |
Relevant Signaling Pathway: NF-κB
This compound has been shown to inhibit the activation of the pro-inflammatory NF-κB pathway.[1][13]
Caption: this compound inhibits the NF-κB signaling pathway.
Section 2: Hepatoprotective Efficacy
This compound has demonstrated protective effects against liver injury by reducing oxidative stress, inflammation, and apoptosis.[4][14] It can alleviate alcoholic liver injury and protect the liver from chemical-induced damage.[4][14][15]
Protocol: Alcoholic Liver Disease (ALD) Model in Mice
This model mimics chronic alcohol consumption to induce liver damage.[14]
Objective: To evaluate this compound's ability to protect the liver from alcohol-induced injury.
Methodology:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: One week.
-
Grouping (n=8-10 per group):
-
Group I (Control): Control diet + Isocaloric maltose dextrin.
-
Group II (Model): Alcohol diet.
-
Group III (Positive Control): Alcohol diet + Silymarin (e.g., 50 mg/kg, gavage).
-
Group IV (this compound): Alcohol diet + this compound (e.g., 20 or 40 mg/kg, gavage).[14]
-
-
Procedure: a. Induction: Feed mice a liquid diet containing ethanol (e.g., 5% v/v) for 4-6 weeks. Control mice receive an isocaloric diet with maltose dextrin replacing ethanol. b. Treatment: Administer this compound or Silymarin daily via oral gavage alongside the alcohol diet. c. Acute Binge (Optional): On the final day, administer a single binge dose of ethanol (e.g., 5 g/kg) to all alcohol-fed groups to exacerbate injury.
-
Endpoint Analysis:
-
Serum Analysis: Collect blood to measure levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[14]
-
Liver Analysis:
-
Measure liver-to-body weight ratio.[14]
-
Perform histopathological examination (H&E staining for steatosis and inflammation, Oil Red O for lipid accumulation).
-
Measure hepatic triglyceride (TG) levels.[14]
-
Assess oxidative stress markers (MDA, GSH, SOD).[15]
-
Western blot for proteins related to inflammation, apoptosis, and autophagy (e.g., AMPK, LC3).[14]
-
-
Data Presentation:
| Group | Treatment | Serum ALT (U/L) | Serum AST (U/L) | Hepatic TG (mg/g) | Liver/Body Weight Ratio |
| I | Control | 35 ± 4 | 60 ± 7 | 15 ± 2 | 0.042 ± 0.003 |
| II | Alcohol | 150 ± 15 | 220 ± 21 | 65 ± 8 | 0.065 ± 0.005 |
| III | Alcohol + Silymarin | 75 ± 9# | 110 ± 12# | 30 ± 5# | 0.051 ± 0.004# |
| IV | Alcohol + this compound | 82 ± 10# | 125 ± 14# | 35 ± 6# | 0.053 ± 0.004# |
| **Data are representative examples (Mean ± SEM). p<0.05 vs. Control; #p<0.05 vs. Alcohol. |
Relevant Signaling Pathway: AMPK Activation
This compound can activate the AMPK signaling pathway, which plays a crucial role in regulating cellular energy metabolism and autophagy, processes often dysregulated in alcoholic liver disease.[14]
Caption: this compound activates the AMPK pathway in liver cells.
Section 3: Metabolic Syndrome Efficacy
Natural products are widely studied for their potential to manage metabolic syndrome by improving insulin sensitivity, lipid profiles, and reducing obesity.[16][17][18] this compound's anti-hyperglycemic and anti-hyperlipidemic effects suggest its potential in this area.[4]
Protocol: High-Fat Diet (HFD)-Induced Metabolic Syndrome in Mice
This model recapitulates key features of human metabolic syndrome, including obesity, insulin resistance, and dyslipidemia.[19]
Objective: To determine the efficacy of this compound in mitigating HFD-induced metabolic dysregulation.
Methodology:
-
Animal Model: Male C57BL/6 mice (6 weeks old).
-
Acclimatization: One week.
-
Grouping (n=8-10 per group):
-
Group I (Control): Normal Chow Diet (NCD).
-
Group II (Model): High-Fat Diet (HFD, e.g., 60% kcal from fat).
-
Group III (Positive Control): HFD + Metformin (e.g., 150 mg/kg, gavage).
-
Group IV (this compound): HFD + this compound (e.g., 50 mg/kg, gavage).
-
-
Procedure: a. Induction: Feed mice the HFD or NCD for 8-12 weeks to induce metabolic syndrome. b. Treatment: Start daily oral gavage of this compound or Metformin from week 4 onwards. c. Monitoring: Record body weight and food intake weekly.
-
Endpoint Analysis:
-
Metabolic Tests (during the final week):
-
Glucose Tolerance Test (GTT): Fast mice overnight, administer a glucose bolus (2 g/kg), and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): Fast mice for 4-6 hours, inject insulin (0.75 U/kg), and measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
-
Terminal Analysis:
-
Measure fasting blood glucose and insulin levels (to calculate HOMA-IR).
-
Analyze serum lipid profile (Triglycerides, Total Cholesterol, HDL-C, LDL-C).
-
Collect and weigh epididymal white adipose tissue (eWAT).
-
Perform liver histology (H&E, Oil Red O).
-
-
Data Presentation:
| Group | Treatment | Final Body Weight (g) | Fasting Glucose (mg/dL) | HOMA-IR Index | Serum Triglycerides (mg/dL) |
| I | NCD | 25 ± 1.5 | 95 ± 8 | 2.1 ± 0.3 | 70 ± 9 |
| II | HFD | 45 ± 2.8 | 160 ± 12 | 9.5 ± 1.1 | 150 ± 15 |
| III | HFD + Metformin | 38 ± 2.5# | 120 ± 10# | 4.8 ± 0.6# | 95 ± 11# |
| IV | HFD + this compound | 39 ± 2.6# | 125 ± 9# | 5.1 ± 0.7# | 100 ± 12# |
| **Data are representative examples (Mean ± SEM). p<0.05 vs. NCD; #p<0.05 vs. HFD. |
Section 4: Oncology Efficacy
Natural products are a significant source of anticancer agents, acting through various mechanisms like inducing apoptosis and inhibiting proliferation and angiogenesis.[20][21] this compound has been reported to have potential anti-cancer effects.[4]
Protocol: Xenograft Tumor Model in Nude Mice
This is the most common in vivo model for evaluating the efficacy of a potential anticancer agent on human tumors.[8][9]
Objective: To assess the anti-tumor activity of this compound in vivo.
Methodology:
-
Animal Model: Athymic Nude Mice (BALB/c nu/nu), 4-6 weeks old.
-
Cell Line: Select a human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer).
-
Grouping (n=8-10 per group):
-
Group I (Control): Vehicle (e.g., PBS with 0.5% DMSO).
-
Group II (Positive Control): Standard chemotherapy (e.g., Cisplatin, 3 mg/kg, i.p., twice weekly).
-
Group III (this compound Low Dose): this compound (e.g., 25 mg/kg, i.p. or oral, daily).
-
Group IV (this compound High Dose): this compound (e.g., 50 mg/kg, i.p. or oral, daily).
-
-
Procedure: a. Tumor Implantation: Subcutaneously inject 2-5 x 10^6 cancer cells in 100 µL of PBS/Matrigel mixture into the right flank of each mouse. b. Treatment Initiation: When tumors reach a palpable volume (e.g., 100-150 mm³), randomize mice into treatment groups and begin dosing. c. Monitoring:
- Measure tumor dimensions with a caliper every 2-3 days. Calculate tumor volume: (Length x Width²) / 2.
- Monitor body weight as an indicator of toxicity.
- Observe for any signs of adverse effects.
-
Endpoint Analysis:
-
Euthanize mice when tumors in the control group reach the maximum allowed size (or after a fixed duration, e.g., 21-28 days).
-
Excise tumors, weigh them, and photograph them.
-
Calculate Tumor Growth Inhibition (TGI).
-
Process tumors for histological (H&E) and immunohistochemical (IHC) analysis (e.g., Ki-67 for proliferation, Cleaved Caspase-3 for apoptosis).
-
Data Presentation:
| Group | Treatment | Final Tumor Volume (mm³) | Final Tumor Weight (g) | TGI (%) | Body Weight Change (%) |
| I | Vehicle | 1500 ± 120 | 1.4 ± 0.15 | 0% | +5% |
| II | Cisplatin | 450 ± 60 | 0.4 ± 0.07 | 70% | -8% |
| III | This compound (25 mg/kg) | 1050 ± 95 | 1.0 ± 0.11 | 30% | +4% |
| IV | This compound (50 mg/kg) | 780 ± 80 | 0.7 ± 0.09 | 48% | +3% |
| **Data are representative examples (Mean ± SEM). p<0.05 vs. Vehicle group. |
Relevant Signaling Pathway: Akt/Nrf2 Antioxidant Response
This compound can activate the Akt/Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress, a process often linked to both cancer and neurodegeneration.[5][6][7] This pathway can protect normal cells but its role in cancer is context-dependent.
Caption: this compound activates the pro-survival Akt/Nrf2 pathway.
General Experimental Workflow
A logical workflow is critical for the successful execution of in vivo studies.
Caption: General workflow for in vivo efficacy studies.
References
- 1. Advances in the therapeutic application and pharmacological properties of this compound against inflammation and oxidative stress-induced disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the therapeutic application and pharmacological properties of this compound against inflammation and oxidative stress-induced disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the therapeutic application and pharmacological properties of this compound against inflammation and oxidativ… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. This compound from Anoectochilus roxburghii (Wall.) Lindl. suppressed oxidative stress to attenuate aging-related learning and memory impairment via ERK/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound mitigates myocardial ischemia/reperfusion-induced ferroptosis via activation of the Akt/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jtrolis.ub.ac.id [jtrolis.ub.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Evaluation of anti-inflammatory activity of selected medicinal plants used in Indian traditional medication system in vitro as well as in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits the inflammatory mediator release in a type-II collagen induced arthritis mouse model by regulating the T cells responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Alleviates Alcoholic Liver Injury by Reducing Oxidative Stress, Inhibiting Endoplasmic Reticulum Stress, and Regulating AMPK-Dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Advances in the therapeutic application and pharmacological properties of this compound against inflammation and oxidative stress-induced disorders [frontiersin.org]
- 16. Natural products for managing metabolic syndrome: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Structural Elucidation of Kinsenoside via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Kinsenoside, a bioactive natural product with significant therapeutic potential. Detailed protocols for key NMR experiments are provided to facilitate the unambiguous determination of its planar structure and stereochemistry.
Introduction to this compound and the Role of NMR
This compound, chemically known as 3-O-β-D-glucopyranosyl-(3R)-hydroxybutanolide, is a major active constituent isolated from plants of the Anoectochilus genus. It has garnered considerable interest in the scientific community due to its wide range of pharmacological activities, including hepatoprotective, anti-hyperglycemic, anti-inflammatory, and antioxidant effects. For the development of this compound as a therapeutic agent, precise structural characterization is paramount, and NMR spectroscopy stands as the most powerful analytical technique for this purpose.
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the determination of its carbon skeleton, the nature and location of functional groups, and the relative stereochemistry of chiral centers. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete structural assignment of this compound.
Data Presentation: NMR Spectral Data of this compound
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, recorded in deuterated methanol (CD₃OD). These data serve as a reference for the identification and verification of the compound.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CD₃OD
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |
| Aglycone | ||||
| 1 | - | 178.87 | - | H-2, H-3 |
| 2 | 2.75 (d, 18.5 Hz), 2.90 (dd, 18.0, 6.5 Hz) | 36.98 | H-3 | C-1, C-3, C-4 |
| 3 | 4.74 (m) | 76.02 | H-2, H-4 | C-1, C-2, C-4, C-1' |
| 4 | 4.49 (m) | 75.25 | H-3 | C-2, C-3 |
| Glucose Moiety | ||||
| 1' | 4.40 (d, 6.0 Hz) | 103.65 | H-2' | C-3, C-2', C-3', C-5' |
| 2' | 3.20 (dd, 8.0, 9.0 Hz) | 74.82 | H-1', H-3' | C-1', C-3' |
| 3' | 3.33 (m) | 78.08 | H-2', H-4' | C-1', C-2', C-4', C-5' |
| 4' | 3.30 (m) | 71.44 | H-3', H-5' | C-3', C-5', C-6' |
| 5' | 3.38 (m) | 77.92 | H-4', H-6' | C-1', C-3', C-4', C-6' |
| 6' | 3.68 (m), 3.88 (dd, 12.0, 1.0 Hz) | 62.68 | H-5' | C-4', C-5' |
Note: Chemical shifts and coupling constants may vary slightly depending on the solvent, concentration, and instrument.
Experimental Protocols
This section outlines the detailed methodologies for the key NMR experiments required for the structural elucidation of this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral interpretation.
-
Solvent Selection: Deuterated methanol (CD₃OD) is a suitable solvent for this compound.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.6 mL of CD₃OD.
-
Sample Tube: Use a high-quality 5 mm NMR tube.
-
Dissolution: After adding the solvent, vortex the sample until the this compound is completely dissolved.
NMR Data Acquisition
The following are recommended parameters for acquiring 1D and 2D NMR spectra on a 500 MHz spectrometer. These parameters may need to be adjusted based on the specific instrument and sample concentration.
3.2.1. ¹H NMR Spectroscopy
-
Pulse Program: zg30
-
Number of Scans (ns): 16
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 4.0 s
-
Spectral Width (sw): 12 ppm
3.2.2. ¹³C NMR Spectroscopy
-
Pulse Program: zgpg30
-
Number of Scans (ns): 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1.0 s
-
Spectral Width (sw): 220 ppm
3.2.3. 2D COSY (Correlation Spectroscopy)
-
Pulse Program: cosygpqf
-
Number of Scans (ns): 8
-
Relaxation Delay (d1): 1.5 s
-
Number of Increments (in F1): 256
-
Spectral Width (sw in F1 and F2): 10 ppm
3.2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans (ns): 4
-
Relaxation Delay (d1): 1.5 s
-
Number of Increments (in F1): 256
-
Spectral Width (sw in F2): 10 ppm
-
Spectral Width (sw in F1): 180 ppm
3.2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: hmbcgplpndqf
-
Number of Scans (ns): 8
-
Relaxation Delay (d1): 1.5 s
-
Number of Increments (in F1): 256
-
Spectral Width (sw in F2): 10 ppm
-
Spectral Width (sw in F1): 200 ppm
-
Long-range Coupling Delay (d6): Optimized for a long-range J-coupling of 8 Hz.
3.2.6. 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) for Stereochemistry
-
Pulse Program: roesygpph
-
Number of Scans (ns): 16
-
Relaxation Delay (d1): 2.0 s
-
Number of Increments (in F1): 256
-
Mixing Time (d8): 300 ms
-
Spectral Width (sw in F1 and F2): 10 ppm
Workflow and Data Interpretation
The structural elucidation of this compound using NMR spectroscopy follows a logical workflow, integrating data from various experiments.
Caption: Workflow for the structural elucidation of this compound using NMR.
Interpretation Strategy:
-
¹H and ¹³C NMR: The 1D spectra provide the initial overview of the proton and carbon environments. The number of signals in the ¹³C NMR spectrum indicates the total number of carbon atoms, while the DEPT (Distortionless Enhancement by Polarization Transfer) experiment helps differentiate between CH, CH₂, and CH₃ groups.
-
COSY: This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. For this compound, the COSY spectrum is crucial for connecting the protons within the butanolide ring and within the glucose moiety.
-
HSQC: The HSQC spectrum correlates each proton to its directly attached carbon atom, providing unambiguous C-H one-bond connectivities.
-
HMBC: This is a key experiment for establishing the overall carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. For this compound, HMBC correlations are critical for connecting the aglycone to the glucose unit (specifically, the correlation between the anomeric proton H-1' and the C-3 of the aglycone) and for confirming the lactone ring structure.
-
ROESY/NOESY: These experiments provide information about through-space proximity of protons. For this compound, ROESY or NOESY data is essential to determine the relative stereochemistry. The key correlations to look for are:
-
The β-anomeric configuration of the glucose is confirmed by a NOE correlation between the anomeric proton (H-1') and the aglycone proton at the linkage position (H-3).
-
The (3R) configuration of the hydroxybutanolide moiety is determined by analyzing the spatial relationships of the protons on the chiral centers.
-
Caption: Logical relationships in the NMR-based structural elucidation of this compound.
Conclusion
The application of a comprehensive suite of NMR spectroscopic techniques, including 1D ¹H and ¹³C NMR, and 2D COSY, HSQC, HMBC, and ROESY, allows for the complete and unambiguous structural elucidation of this compound. The detailed protocols and interpretation strategies provided in these application notes serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating the accurate characterization of this promising bioactive compound.
Application Notes and Protocols for Kinsenoside Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for kinsenoside in various preclinical animal models. The information is intended to guide researchers in designing and conducting in vivo studies to evaluate the therapeutic potential of this compound.
Data Presentation: Quantitative Summary of this compound Dosage and Administration
The following tables summarize the quantitative data from various studies, offering a comparative look at the administration of this compound across different animal models and therapeutic areas.
Table 1: this compound Dosage and Administration in Anti-Diabetic Animal Models
| Animal Model | Species | Route of Administration | Dosage (mg/kg) | Dosing Frequency | Therapeutic Effect |
| Streptozotocin (STZ)-induced diabetic rats | Wistar Rats | Oral | 15 | Not Specified | Significant antihyperglycemic activity[1][2] |
| Diabetic Mice | Mice | Not Specified | High and Low Doses | Not Specified | Promoted wound healing[3] |
Table 2: this compound Dosage and Administration in Anti-Inflammatory and Endotoxin Shock Models
| Animal Model | Species | Route of Administration | Dosage (mg/kg) | Dosing Frequency | Therapeutic Effect |
| Lipopolysaccharide (LPS)-induced inflammatory model | Mice | Intraperitoneal (i.p.) | 100, 300 | 1 hour before LPS induction | Inhibition of inflammatory response[4] |
| LPS-induced endotoxin shock | ICR Mice | Intraperitoneal (i.p.) | Not Specified | Pre- and post-treatment | Increased survival rate[5] |
Table 3: this compound Dosage and Administration in Models of Organ Injury and Degeneration
| Animal Model | Species | Route of Administration | Dosage (mg/kg) | Dosing Frequency | Therapeutic Effect |
| Intervertebral disc degeneration (IDD) | Rats | Intraperitoneal (i.p.) | 10 | Every 3 days for 4 weeks | Ameliorated IDD |
| Alcoholic liver injury | C57BL/6J Mice | Not Specified | 20, 40 | Not Specified | Alleviated alcoholic liver injury[6] |
| Carbon tetrachloride (CCl4)-induced chronic hepatitis | Mice | Not Specified | Not Specified | Not Specified | Inhibition of chronic hepatitis[7] |
Table 4: Pharmacokinetic Parameters of this compound
| Animal Species | Route of Administration | Dosage (mg/kg) | Cmax | Tmax (h) | t1/2 (h) | Absolute Oral Bioavailability (%) |
| Beagle Dogs | Oral | 3 | Reached at ~1.04 h | 1.04 | 0.915 | 27.6[8] |
| Beagle Dogs | Intravenous | 3 | - | - | - | - |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature, providing a step-by-step guide for replication.
Protocol 1: Induction of Streptozotocin (STZ)-Induced Diabetic Rat Model
Objective: To induce a diabetic model in rats to study the antihyperglycemic effects of this compound.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Wistar rats
-
This compound
-
Vehicle for this compound (e.g., saline with 0.5% carboxymethylcellulose)
Procedure:
-
Acclimatize male Wistar rats for at least one week with free access to standard chow and water.
-
Fast the rats overnight before STZ injection.
-
Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5).
-
Induce diabetes by a single intraperitoneal (i.p.) injection of STZ. The dosage of STZ may vary between studies and should be optimized.
-
Confirm the development of diabetes by measuring blood glucose levels from the tail vein 72 hours after STZ injection. Rats with fasting blood glucose levels above a predetermined threshold (e.g., >11.1 mmol/L or 200 mg/dL) are considered diabetic.
-
Divide the diabetic rats into different groups: a diabetic control group receiving the vehicle and treatment groups receiving different doses of this compound (e.g., 15 mg/kg) orally once daily for the duration of the study.[1][2]
-
Monitor blood glucose levels and other relevant parameters at regular intervals.
Protocol 2: Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice
Objective: To create an acute systemic inflammation model in mice to evaluate the anti-inflammatory properties of this compound.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
ICR mice
-
This compound
-
Vehicle for this compound
Procedure:
-
Acclimatize male ICR mice for at least one week.
-
Prepare a stock solution of LPS in sterile saline.
-
Prepare this compound in a suitable vehicle.
-
Administer this compound (e.g., 100 or 300 mg/kg) via intraperitoneal (i.p.) injection one hour before LPS challenge.[4]
-
Induce endotoxemia by a single i.p. injection of LPS (e.g., 40 mg/kg).[4][5] For lethal endotoxin shock models, a higher dose of LPS may be used (e.g., 80 mg/kg).[5]
-
Monitor the survival rate of the animals for a specified period (e.g., 24-48 hours).
-
For mechanistic studies, collect blood and tissue samples at specific time points after LPS injection to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and other inflammatory markers.
Protocol 3: Alcoholic Liver Disease Model in Mice
Objective: To induce an alcoholic liver injury model in mice to assess the hepatoprotective effects of this compound.
Materials:
-
Male C57BL/6J mice
-
Ethanol-containing liquid diet
-
Carbon tetrachloride (CCl4)
-
Olive oil
-
This compound
-
Silymarin (positive control)
Procedure:
-
Acclimatize male C57BL/6J mice for one week.
-
Divide mice into control, model, positive control (silymarin), and this compound treatment groups (e.g., 20 and 40 mg/kg).[6]
-
Induce the alcoholic liver injury model by feeding the mice an ethanol-containing liquid diet in combination with intraperitoneal administration of 5% CCl4 in olive oil.[6]
-
Administer this compound or silymarin to the respective treatment groups for the duration of the study.
-
At the end of the treatment period, euthanize the mice and collect blood and liver tissue samples.
-
Assess liver injury by measuring serum levels of alanine aminotransferase (ALT) and aspartate transaminase (AST).[6]
-
Perform histological analysis of liver tissues (e.g., H&E and Masson's trichrome staining) to evaluate ballooning degeneration, inflammatory cell infiltration, and fibrosis.[6]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.
Caption: this compound activates the protective AKT/ERK/Nrf2 signaling pathway.[4]
Caption: General experimental workflow for in vivo studies of this compound.
References
- 1. Antihyperglycemic activity of this compound, a high yielding constituent from Anoectochilus roxburghii in streptozotocin diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound‐Loaded Microneedle Accelerates Diabetic Wound Healing by Reprogramming Macrophage Metabolism via Inhibiting IRE1α/XBP1 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound isolated from Anoectochilus formosanus suppresses LPS-stimulated inflammatory reactions in macrophages and endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Alleviates Alcoholic Liver Injury by Reducing Oxidative Stress, Inhibiting Endoplasmic Reticulum Stress, and Regulating AMPK-Dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The hepatoprotective activity of this compound from Anoectochilus formosanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral Bioavailability of this compound in Beagle Dogs Measured by LC-MS/MS: Improvement of Ex Vivo Stability of a Lactone-Containing Compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Kinsenoside Stock Solutions for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kinsenoside is a primary bioactive glycoside extracted from the medicinal plant Anoectochilus roxburghii.[1][2] It has demonstrated a range of potent biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[1][2][3] Extensive research has highlighted its potential in mitigating conditions related to oxidative stress and inflammation by modulating key cellular signaling pathways.[1][2] Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible results in in vitro experimental settings. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in cell-based assays.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented below. This data is essential for accurate calculation of concentrations and for selecting appropriate solvents.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₈ | [3][4] |
| Molecular Weight | 264.23 g/mol | [3] |
| Appearance | Crystalline solid | [4] |
| Purity | ≥95% | [4] |
| Solubility (at room temp.) | DMSO: ≥16 mg/mLDMF: 14 mg/mLPBS (pH 7.2): 10 mg/mL | [4] |
Experimental Protocols
-
This compound powder (≥95% purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.2
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
0.22 µm syringe filter (optional, for sterilization)
This protocol describes the preparation of a high-concentration primary stock solution, which can be diluted to final working concentrations.
Step 1: Calculation of Mass
To prepare a stock solution of a specific molarity, the required mass of the compound must be calculated. The formula for this calculation is:
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) [5]
For example, to prepare 1 mL of a 10 mM this compound stock solution:
-
Concentration = 10 mM = 0.01 mol/L
-
Volume = 1 mL = 0.001 L
-
Molecular Weight = 264.23 g/mol
Mass (mg) = (0.01 mol/L) x (0.001 L) x (264.23 g/mol ) x (1000 mg/g) = 2.64 mg
Step 2: Weighing this compound
Accurately weigh 2.64 mg of this compound powder using an analytical balance and transfer it into a sterile 1.5 mL microcentrifuge tube.
Step 3: Dissolution
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulates. If precipitation or phase separation occurs, gentle heating and/or sonication can aid dissolution.[6]
Step 4: Storage of Stock Solution
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[6]
-
Store the aliquots under the following conditions, protected from light[6]:
Working solutions are prepared by diluting the high-concentration stock solution into a cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration is non-toxic to the cells, typically ≤0.1%.[7]
Step 1: Calculation for Dilution
The dilution equation is used to determine the volume of stock solution needed:
Where:
-
C₁ = Concentration of the stock solution (e.g., 10 mM)
-
V₁ = Volume of the stock solution to be used
-
C₂ = Desired final concentration of the working solution (e.g., 10 µM)
-
V₂ = Final volume of the working solution (e.g., 1 mL)
For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
V₁ = (C₂V₂) / C₁
-
V₁ = (10 µM x 1 mL) / 10,000 µM = 0.001 mL = 1 µL
Step 2: Preparation
-
Add 999 µL of pre-warmed cell culture medium to a sterile tube.
-
Add 1 µL of the 10 mM this compound stock solution to the medium.
-
Vortex gently to mix. The working solution is now ready for use in the in vitro assay.
-
Always prepare the working solution fresh on the day of the experiment.[6]
Experimental Workflow and Key Signaling Pathways
The following diagram illustrates the standard workflow from compound weighing to the preparation of the final working solution for cell treatment.
References
- 1. Advances in the therapeutic application and pharmacological properties of this compound against inflammation and oxidative stress-induced disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the therapeutic application and pharmacological properties of this compound against inflammation and oxidative stress-induced disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 151870-74-5 | this compound [phytopurify.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Molarity Calculator | Concentration Calculator | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Kinsenoside Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Kinsenoside extraction from Anoectochilus roxburghii and other plant sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction yield important?
A1: this compound is a bioactive glycoside found in plants of the Anoectochilus genus, particularly Anoectochilus roxburghii. It has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and vascular protective effects. Optimizing its extraction yield is crucial for ensuring a cost-effective and sustainable supply for research and potential therapeutic applications.
Q2: What are the common methods for extra-ting this compound?
A2: Common methods for this compound extraction include maceration, heat reflux extraction, and Ultrasound-Assisted Extraction (UAE). Newer methods like supercritical fluid extraction and enzyme-assisted extraction are also being explored.
Q3: Which factors have the most significant impact on this compound extraction yield?
A3: The choice of solvent, extraction temperature, liquid-to-solid ratio, and the physical state of the plant material (fresh or dried, particle size) are critical factors that significantly influence the extraction yield. For modern techniques like UAE, ultrasonic power and duration are also key parameters.
Q4: Is there a superior solvent for this compound extraction?
A4: Studies have shown that the efficiency of this compound extraction with water can be almost twice that of extraction with ethanol. However, the optimal solvent may also depend on the specific extraction method and the desired purity of the final extract.
Q5: How does the drying method of the plant material affect the yield?
A5: The drying method significantly impacts the final yield. Freeze-drying has been shown to result in a higher extraction efficiency, with a reported 38.47% increase in yield compared to hot-air drying.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Improper Solvent Choice: Using a solvent with low affinity for this compound. | Switch to a more polar solvent. Aqueous solutions have been shown to be more effective than pure ethanol. Consider using a methanol-water mixture, as optimized in some studies. |
| Suboptimal Extraction Temperature: Temperature is too low for efficient extraction or too high, leading to degradation. | Optimize the extraction temperature. For UAE, a temperature of around 35°C has been found to be optimal. For other methods, empirical testing is required. | |
| Inadequate Liquid-to-Solid Ratio: Insufficient solvent to effectively extract the compound from the plant matrix. | Increase the liquid-to-solid ratio. A ratio of approximately 11:1 (mL/g) has been suggested as optimal for UAE. | |
| Inefficient Cell Wall Disruption: The solvent is not effectively penetrating the plant cells to release the this compound. | Reduce the particle size of the plant material by grinding. For advanced methods, consider enzyme-assisted extraction to break down cell walls. | |
| Degradation of this compound | Prolonged Exposure to High Temperatures: this compound can degrade at elevated temperatures over time. | Minimize the duration of high-temperature extraction methods. Consider using methods that operate at lower temperatures, such as UAE or maceration. |
| Improper Storage of Extract: Storing the extract under conditions that promote degradation. | This compound extract has been shown to degrade significantly when stored at 37°C for extended periods. Store extracts at low temperatures (-20°C or below) and protect from light. | |
| Inconsistent Results | Variability in Plant Material: Differences in the age, growing conditions, or preparation of the plant material. | Use plant material of a consistent age and from a single source if possible. Standardize the drying and grinding procedures. The cultivation age of Anoectochilus roxburghii can affect this compound content. |
| Lack of Method Optimization: Using a generic extraction protocol without optimizing for this compound. | Perform a systematic optimization of extraction parameters (solvent concentration, temperature, time, etc.) for your specific equipment and plant material. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized parameters determined by response surface methodology.
Materials:
-
Dried and powdered Anoectochilus roxburghii
-
Methanol (analytical grade)
-
Deionized water
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Weigh 1.0 g of powdered Anoectochilus roxburghii and place it in a suitable extraction vessel.
-
Add 10.83 mL of 16.33% aqueous methanol solution (v/v).
-
Place the vessel in an ultrasonic bath set to a temperature of 35°C.
-
Apply ultrasonic power (variable, requires optimization for specific equipment, but a range of 240-540 W has been investigated).
-
Extract for a predetermined optimal duration (e.g., 30 minutes).
-
After extraction, centrifuge the mixture to separate the supernatant from the plant debris.
-
Collect the supernatant and concentrate it using a rotary evaporator at a temperature below 40°C to obtain the crude this compound extract.
-
For higher purity, the crude extract can be further purified using column chromatography.
Protocol 2: Maceration Extraction of this compound
Materials:
-
Dried and powdered Anoectochilus roxburghii
-
Solvent (e.g., water or ethanol)
-
Erlenmeyer flask or sealed container
-
Shaker (optional)
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered Anoectochilus roxburghii and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of the chosen solvent (e.g., deionized water for higher efficiency). This creates a 1:10 solid-to-liquid ratio.
-
Seal the flask and place it on a shaker at room temperature for 24-72 hours. If a shaker is not available, swirl the flask manually several times a day.
-
After the maceration period, filter the mixture to separate the extract from the solid plant material.
-
Wash the residue with a small amount of fresh solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate them using a rotary evaporator at a temperature below 40°C.
Protocol 3: Heat Reflux Extraction of this compound
Materials:
-
Dried and powdered Anoectochilus roxburghii
-
Solvent (e.g., water or ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place 10 g of powdered Anoectochilus roxburghii into a 250 mL round-bottom flask.
-
Add 100 mL of the chosen solvent to the flask.
-
Attach the reflux condenser to the flask and place it in a heating mantle.
-
Heat the mixture to the boiling point of the solvent and maintain a gentle reflux for 2-4 hours.
-
After reflux, allow the mixture to cool to room temperature.
-
Filter the mixture to separate the extract from the plant residue.
-
Wash the residue with a small volume of fresh solvent.
-
Combine the filtrates and concentrate using a rotary evaporator.
Data Presentation
Table 1: Optimized Parameters for Ultrasound-Assisted Extraction of this compound
| Parameter | Optimal Value |
| Methanol Concentration | 16.33% |
| Liquid-Solid Ratio | 10.83:1 mL/g |
| Ultrasonic Temperature | 35.00 °C |
| Predicted Yield | 33.00% DW |
| Actual Yield | 32.24% DW |
Table 2: Comparison of Different Extraction Parameters on this compound Yield
| Factor | Condition 1 | Yield 1 | Condition 2 | Yield 2 | Reference |
| Solvent | Water | ~2x higher | Ethanol | ~1x | |
| Drying Method | Freeze-drying | 38.47% higher | Hot-air drying | Baseline |
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in inflammation and oxidative stress.
This compound and the ERK/Nrf2 Signaling Pathway
This compound can activate the ERK/Nrf2 pathway, which plays a crucial role in protecting against oxidative stress.
Caption: this compound activates the ERK/Nrf2 pathway to combat oxidative stress.
This compound and the Akt/Nrf2/HO-1 Signaling Pathway
This compound can also mitigate cellular injury through the Akt/Nrf2/HO-1 pathway.
Caption: this compound's protective effects via the Akt/Nrf2/HO-1 pathway.
This compound and the NF-κB Signaling Pathway
This compound exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: this compound's anti-inflammatory action by inhibiting NF-κB signaling.
Experimental Workflow for this compound Extraction and Analysis
Caption: General workflow for this compound extraction and analysis.
Troubleshooting peak tailing and broadening in Kinsenoside HPLC analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the High-Performance Liquid Chromatography (HPLC) analysis of kinsenoside. This resource aims to address common issues such as peak tailing and broadening, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing in this compound HPLC analysis?
Peak tailing in this compound analysis can stem from several factors, often related to secondary interactions between the analyte and the stationary phase. Common causes include:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing their interaction with this compound.
-
Column Contamination: Accumulation of contaminants from the sample matrix on the column can create active sites that cause peak tailing.
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in asymmetrical peaks.
-
Analyte Stability Issues: this compound possesses a lactone ring that can be susceptible to cleavage, especially in the presence of methanol and a silica-based column, which can lead to peak distortion.
Q2: How can I reduce or eliminate peak broadening for my this compound peak?
Peak broadening, or an increase in peak width, can significantly impact resolution and sensitivity. To mitigate this issue, consider the following:
-
Optimize Flow Rate: Each column has an optimal flow rate. Deviating significantly from this can increase band broadening.
-
Minimize Extra-Column Volume: Use shorter, narrower internal diameter tubing and ensure all connections are secure to reduce the volume the analyte must travel outside of the column.
-
Proper Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed to prevent bubble formation, which can disrupt the flow path.
-
Column Efficiency: Over time, columns can lose efficiency. If you observe a gradual increase in peak width for all analytes, it may be time to replace the column.
-
Sample Solvent Mismatch: The solvent used to dissolve the sample should be of similar or weaker elution strength than the mobile phase to ensure proper focusing of the analyte band at the head of the column.
Q3: My this compound peak is splitting. What could be the cause?
Peak splitting can be a frustrating issue. Here are some potential causes and solutions:
-
Partially Clogged Frit: The inlet frit of the column can become blocked with particulate matter from the sample or mobile phase. Try back-flushing the column or replacing the frit.
-
Column Bed Deformation: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak. This often requires column replacement.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and splitting. Dissolve the sample in the mobile phase whenever possible.
-
Co-elution with an Isomer: this compound has an epimer, goodyeroside A. If the chromatographic conditions are not optimized for their separation, they may co-elute or partially co-elute, appearing as a split or shouldered peak.
Q4: I am not getting good resolution between this compound and its epimer, goodyeroside A. What can I do?
Separating these two closely related compounds requires careful method optimization.
-
Column Selection: An AQ-C18 column has been shown to be effective in separating this compound and goodyeroside A. In contrast, an amino (NH2) column may not provide adequate resolution.
-
Mobile Phase Optimization: The composition of the mobile phase is critical. An isocratic elution with ultrapure water containing 0.5% acetic acid has been successfully used with an AQ-C18 column. Experimenting with the organic modifier (e.g., acetonitrile, methanol) percentage and the concentration of the acidic modifier can improve resolution.
-
Gradient Elution: For complex samples, a gradient elution program can often provide better separation of closely eluting peaks than an isocratic method.
Experimental Protocols
Recommended HPLC Method for this compound Quantification
This protocol is a starting point for the quantitative analysis of this compound and can be further optimized based on your specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| Column | AQ-C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic: Ultrapure water with 0.5% Acetic Acid |
| Flow Rate | 1.0 mL/min (can be optimized) |
| Column Temperature | 30 °C (can be optimized) |
| Injection Volume | 10 µL (adjust based on sample concentration) |
| Detector | Evaporative Light Scattering Detector (ELSD) or UV (if derivatized) |
Note on Mobile Phase: While a simple aqueous mobile phase with acetic acid has been reported, for Reverse Phase (RP-HPLC), a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol is more common for analyzing saponins. If using an organic modifier, start with a low percentage and gradually increase it to optimize retention time and resolution.
Sample Preparation Protocol
-
Extraction: Extract the plant material or sample containing this compound with a suitable solvent. Water has been shown to be an efficient extraction solvent for this compound.
-
Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter that could clog the HPLC system.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration within the linear range of the detector.
Data Presentation
Table 1: Impact of Mobile Phase Composition on Saponin Separation
This table summarizes general trends observed when modifying the mobile phase for the analysis of saponins, the class of molecules to which this compound belongs.
| Mobile Phase Component | Observation | Recommendation for this compound |
| Organic Modifier | Acetonitrile often provides better resolution for saponins compared to methanol. | Start with an Acetonitrile/Water or Acetonitrile/Aqueous Buffer mobile phase. |
| Acidic Additive | Addition of acids like acetic acid or formic acid |
Technical Support Center: Addressing Matrix Effects in Kinsenoside Quantification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address matrix effects when quantifying Kinsenoside from biological samples using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" in the context of this compound bioanalysis?
A1: A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting, interfering compounds present in the biological sample matrix (e.g., plasma, serum, tissue homogenates).[1] This interference can either decrease the analyte signal (ion suppression) or, less commonly, increase it (ion enhancement).[2] The "matrix" itself refers to all the components within the sample other than the analyte of interest.
Q2: Why is addressing matrix effects critical for my quantitative results?
A2: Matrix effects can significantly compromise the accuracy, precision, and sensitivity of your bioanalytical method.[2][3] If unaddressed, they can lead to erroneous quantification, affecting key method performance parameters such as the limit of detection (LOD), limit of quantification (LOQ), and linearity.[2] Regulatory bodies, including the FDA, mandate the evaluation of matrix effects during the validation of bioanalytical methods.[2][4]
Q3: What are the common signs of matrix effects in my LC-MS/MS data?
A3: Common indicators of matrix effects include:
-
Poor reproducibility and high variability in quality control (QC) samples.
-
Inaccurate quantification results that do not reflect the true concentration.
-
Significant sample-to-sample variation in the internal standard (IS) signal intensity.
-
A discrepancy between the analyte's response in a pure solvent versus its response when spiked into a biological matrix.[5]
Q4: What are the primary causes of matrix effects in biological samples?
A4: The primary causes are endogenous and exogenous components that are co-extracted with this compound. Endogenous components like phospholipids, proteins, salts, and metabolites are major contributors.[1][2] Exogenous substances can include anticoagulants, dosing vehicles, or co-administered medications.[1] These molecules can compete with this compound for ionization in the MS source, leading to signal suppression.[6]
Q5: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) better for avoiding matrix effects in this compound analysis?
A5: ESI is generally more susceptible to matrix effects, particularly ion suppression, than APCI.[6][7] This is due to ESI's ionization mechanism, which relies on charge competition at the surface of evaporating droplets.[6] If you are experiencing significant and unresolved matrix effects with ESI, switching to an APCI source, if compatible with this compound's chemical properties, can be a viable strategy to mitigate the issue.[1]
Troubleshooting Guide: Mitigating Matrix Effects
This guide provides a systematic approach to identifying, evaluating, and minimizing matrix effects in your this compound quantification workflow.
Step 1: Quantitatively Assess the Matrix Effect
Before troubleshooting, you must confirm and quantify the extent of the matrix effect. The post-extraction spike method is a standard approach for this evaluation.[8][9]
Workflow for Assessing Matrix Effects
Caption: Workflow for the quantitative assessment of matrix effects.
Step 2: Implement Mitigation Strategies
If a significant matrix effect is detected (typically a Matrix Factor outside the 0.85-1.15 range), implement one or more of the following strategies.
Strategy A: Optimize Sample Preparation
Improving sample cleanup is the most effective way to reduce matrix effects by removing interfering components before analysis.[2][10]
Decision Tree for Sample Preparation
Caption: Decision guide for selecting a sample preparation technique.
Strategy B: Refine Chromatographic Conditions
Modify your LC method to achieve chromatographic separation between this compound and the matrix components causing interference.[8]
-
Change Mobile Phase: Adjust the organic solvent ratio, pH, or additives to alter selectivity.
-
Optimize Gradient: A slower, more shallow gradient can improve the resolution of co-eluting peaks.
-
Switch Column Chemistry: Use a column with a different stationary phase (e.g., HILIC, phenyl-hexyl) to provide an alternative separation mechanism.
Strategy C: Compensate with an Appropriate Internal Standard (IS)
Using a stable isotope-labeled internal standard (SIL-IS) is the preferred method for compensating for matrix effects.[10] A SIL-IS co-elutes with the analyte and is affected by ion suppression or enhancement in the same way, allowing for a consistent and accurate analyte-to-IS ratio.[10]
Strategy D: Dilute the Sample
Simple dilution of the sample extract can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[6][8] However, this approach is only viable if the this compound concentration is high enough to remain well above the method's limit of quantification after dilution.[3]
The Mechanism of Ion Suppression in ESI
Caption: Conceptual diagram of ion suppression in the ESI source.
Experimental Protocols and Data
Protocol 1: Quantitative Assessment of Matrix Effect
Objective: To quantify the matrix effect (MF) and recovery (RE) for this compound in a specific biological matrix.
Materials:
-
Blank biological matrix (at least 6 different sources/lots are recommended)
-
This compound analytical standard
-
Internal Standard (IS)
-
Appropriate solvents for extraction and reconstitution
Procedure:
-
Prepare Set A (Neat Solution): Spike this compound and IS into the final reconstitution solvent.
-
Prepare Set B (Post-Extraction Spike): Process blank matrix samples through the entire extraction procedure. Spike this compound and IS into the final, dried extract just before reconstitution.
-
Prepare Set C (Pre-Extraction Spike): Spike this compound and IS into the blank matrix before starting the extraction procedure.
-
Analysis: Inject all samples into the LC-MS/MS system.
-
Calculation:
-
Matrix Factor (MF): MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
IS-Normalized MF: (MF of Analyte) / (MF of IS)
-
Recovery (RE): RE = (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)
-
Data Interpretation Table:
| Parameter | Calculation | Ideal Value | Indication if Deviated |
| Matrix Factor (MF) | Area(Post-Spike) / Area(Neat) | ~1.0 | < 1.0 indicates ion suppression. > 1.0 indicates ion enhancement. |
| IS-Normalized MF | MF(Analyte) / MF(IS) | ~1.0 | A value far from 1.0 suggests the IS does not adequately track the analyte's behavior. |
| Recovery (RE) | Area(Pre-Spike) / Area(Post-Spike) | >80% (Typical) | Low recovery indicates inefficient extraction of the analyte. |
| CV% of IS-Normalized MF | StDev / Mean * 100 | <15% | High variability across different matrix lots indicates a non-robust method. |
Protocol 2: General Liquid-Liquid Extraction (LLE) for this compound
Objective: To extract this compound from a plasma sample while minimizing matrix components. This protocol is based on general methods for saponin derivatives and should be optimized.[11][12][13]
Procedure:
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of Internal Standard working solution.
-
Vortex for 10 seconds.
-
Add 500 µL of an extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 80:20 Water:Acetonitrile).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Data Summary: Comparison of Sample Preparation Techniques
| Technique | Effectiveness on Matrix Effects | Throughput | Selectivity | Typical Use Case for this compound |
| Protein Precipitation (PPT) | Low to Moderate | High | Low | Rapid screening where high accuracy is not paramount. |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Moderate | Good for removing highly polar (salts) and non-polar (lipids) interferences.[14] |
| Solid-Phase Extraction (SPE) | High | Low to Moderate | High | "Gold standard" for removing problematic interferences like phospholipids; ideal for methods requiring the highest sensitivity and accuracy.[2][14] |
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. LC-MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC–MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Enhancing the Solubility of Kinsenoside for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively dissolving and utilizing Kinsenoside in cell-based assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visual diagrams to address common challenges and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a bioactive glycoside that is the main active ingredient extracted from the medicinal plant Anoectochilus roxburghii. It is known for its potent anti-inflammatory and anti-oxidative properties.[1][2] Research has shown that this compound can modulate various signaling pathways involved in inflammation, oxidative stress, and cell survival, including the NF-κB, MAPK, and PI3K/Akt pathways.[1][3]
Q2: In which solvents is this compound soluble?
This compound exhibits solubility in a range of solvents. For cell culture applications, Dimethyl sulfoxide (DMSO) is a common choice. It is also soluble in water, phosphate-buffered saline (PBS), and dimethylformamide (DMF).[3][4][5]
Q3: What is the maximum recommended concentration of DMSO for cell-based assays?
To maintain cell viability and avoid solvent-induced artifacts, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A final concentration of 0.1% is widely considered safe for most cell lines.[6][7][8] While some cell lines may tolerate up to 0.5% or even 1%, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.[6][9] Primary cells are generally more sensitive to DMSO.[9]
Q4: Can I use heat or sonication to dissolve this compound?
Yes, if you encounter difficulties in dissolving this compound, gentle warming (e.g., in a 37°C water bath) and sonication can be employed to aid dissolution, particularly when preparing a stock solution in DMSO.[4]
Quantitative Data: Solubility of this compound
The following table summarizes the reported solubility of this compound in various solvents. This information is critical for preparing stock solutions at appropriate concentrations.
| Solvent | Reported Solubility | Reference(s) |
| Water | ≥ 100 mg/mL | [4] |
| DMSO | 16 mg/mL to 50 mg/mL | [3][4][5] |
| PBS (pH 7.2) | 10 mg/mL | [3][5] |
| DMF | 14 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO, which can then be diluted to the desired final concentration in your cell culture medium.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM). It is recommended to use freshly opened DMSO as it is hygroscopic, and absorbed water can affect solubility.[4]
-
Dissolution: Vortex the tube for 30-60 seconds to facilitate dissolution. If the compound does not fully dissolve, you can use an ultrasonic bath for 5-10 minutes or gently warm the solution at 37°C.[4]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions and Vehicle Controls
This protocol describes the dilution of the this compound stock solution to the final working concentration for treating cells.
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your complete cell culture medium to achieve the desired final concentrations. It is crucial to add the this compound stock solution to the medium and mix immediately to prevent precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium as used for the highest concentration of this compound. This is essential to distinguish the effects of the compound from any potential effects of the solvent.[6][7]
-
Treatment: Add the prepared working solutions and the vehicle control to your cell cultures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder does not dissolve in DMSO. | - Insufficient mixing or sonication.- Low-quality or hydrated DMSO. | - Increase vortexing time or use an ultrasonic bath.[4]- Use a fresh, unopened bottle of high-purity, anhydrous DMSO.[4] |
| Precipitate forms when diluting the DMSO stock solution in cell culture medium. | - The final concentration of this compound exceeds its solubility in the aqueous medium.- The temperature difference between the stock solution and the medium.- Interaction with components in the medium.[10] | - Ensure the final concentration is within the soluble range.- Pre-warm the cell culture medium to 37°C before adding the stock solution.- Add the stock solution dropwise while gently vortexing the medium. |
| Observed cytotoxicity in the vehicle control group. | - The final DMSO concentration is too high for the specific cell line. | - Reduce the final DMSO concentration to 0.1% or lower.- Perform a dose-response curve for DMSO alone to determine the maximum tolerable concentration for your cells.[6][9] |
| Inconsistent experimental results. | - Repeated freeze-thaw cycles of the stock solution.- Degradation of this compound. | - Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.- Store the stock solution protected from light. |
Visualizations
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound solutions.
Key Signaling Pathways Modulated by this compound
Caption: Major signaling pathways influenced by this compound.
References
- 1. Advances in the therapeutic application and pharmacological properties of this compound against inflammation and oxidative stress-induced disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. acebiolab.com [acebiolab.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]
- 9. lifetein.com [lifetein.com]
- 10. Cell Culture Academy [procellsystem.com]
Reducing baseline noise in the detection of Kinsenoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce baseline noise during the detection of Kinsenoside using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Mobile Phase & Eluent Issues
1. Why is my baseline noisy or drifting when analyzing this compound?
Baseline noise and drift are often linked to the mobile phase.[1] Common causes include:
-
Contamination: Use of low-purity solvents or reagents can introduce impurities that create spurious signals.[1][2] Always use HPLC-grade solvents and freshly prepared mobile phases.[2][3]
-
Dissolved Gases: Air bubbles in the mobile phase can cause significant noise as they pass through the detector cell.[1][4] Ensure your mobile phase is thoroughly degassed using an inline degasser, helium sparging, or vacuum filtration.[1][5]
-
Improper Mixing: In gradient elution, inadequate mixing of solvents can cause periodic fluctuations in the baseline.[3][4] Ensure the pump's mixer is functioning correctly or pre-mix solvents offline for isocratic methods.[2]
-
Degradation of Additives: Mobile phase additives like Trifluoroacetic Acid (TFA) can degrade over time, changing the UV absorbance and causing baseline drift.[5] Prepare mobile phases fresh daily, especially those containing reactive additives.[2][3]
2. My baseline shows regular, pulsing noise. What is the cause?
Rhythmic or pulsing noise is typically mechanical and often points to the HPLC pump.[1]
-
Pump Pulsations: Leaking pump seals, worn pistons, or malfunctioning check valves can cause pressure pulsations that manifest as a regular, sinusoidal baseline.[3][6]
-
Troubleshooting Steps:
HPLC System & Hardware
3. How can I determine if the detector is the source of the baseline noise?
The detector is a primary source of electronic and optical noise.[1]
-
Failing Lamp: A deuterium or tungsten lamp near the end of its lifespan can cause increased noise and random spikes.[2][4] Most HPLC software tracks lamp usage hours.
-
Contaminated Flow Cell: Contaminants or air bubbles inside the detector flow cell can scatter light and increase noise.[2][3][7]
-
Incorrect Wavelength Settings: Setting the detector wavelength on a steep slope of the mobile phase absorbance spectrum can amplify noise.[2] For this compound analysis, which lacks a strong chromophore, detection methods like Evaporative Light Scattering Detector (ELSD) are common, but if using a UV detector, selecting a higher wavelength (e.g., >220 nm) where solvent absorbance is lower can help.[6][8][9][10][11]
4. Could my column be causing the noisy baseline?
Yes, a deteriorating column can contribute to baseline issues.[1]
-
Column Bleed: Loss of stationary phase particles ("bleeding") can create a rising baseline, especially during gradient elution at high temperatures.
-
Contamination: Strongly retained compounds from previous injections can elute slowly, appearing as broad peaks or causing the baseline to drift upwards.[2] Using a guard column is highly recommended to protect the analytical column from contaminants.[1][12]
-
Dewetting: Improper flushing after using immiscible solvents can lead to dewetting of the stationary phase, resulting in increased noise.[4]
Experimental Protocols
Protocol 1: HPLC System Flushing and Flow Cell Cleaning
This protocol is designed to remove contaminants from the HPLC system and detector flow cell.
-
Disconnect the Column: Remove the analytical column and replace it with a union or a restrictor capillary.
-
Prepare Cleaning Solvents: Use a sequence of solvents with varying polarities. A common sequence is:
-
HPLC-grade Water
-
Isopropanol (IPA)
-
Hexane (if lipids or very non-polar contaminants are suspected)
-
Isopropanol (to flush hexane)
-
HPLC-grade Water
-
-
System Flush: Purge the pump with the first solvent (water). Set the pump to a moderate flow rate (e.g., 1-2 mL/min) and flush each solvent line for 15-20 minutes.
-
Flow Cell Cleaning: While flushing with IPA, direct the waste line from the detector to a beaker to check for clarity. If the baseline remains noisy, a more aggressive cleaning may be needed. Flush the cell with 1N Nitric Acid (never Hydrochloric Acid) followed by copious amounts of water.[2]
-
Re-equilibration: Once cleaning is complete, flush the system thoroughly with the initial mobile phase until the baseline is stable.
Protocol 2: Mobile Phase Preparation for Reversed-Phase HPLC of this compound
Accurate and consistent mobile phase preparation is critical for reproducible results and a stable baseline.
-
Solvent Selection: Use only HPLC or LC-MS grade solvents (e.g., acetonitrile, methanol, water).[2]
-
Buffer Preparation (if applicable):
-
Weigh the appropriate amount of buffer salt (e.g., ammonium formate, ammonium acetate) using an analytical balance.
-
Dissolve in HPLC-grade water to ~90% of the final volume.
-
Adjust the pH using a calibrated pH meter. The ideal pH for reverse-phase columns is typically between 2 and 8.[13]
-
Bring to the final volume in a volumetric flask.
-
-
Filtration: Filter the aqueous phase (and organic phase if it contains particulates) through a 0.2 µm or 0.45 µm membrane filter to remove microbial growth and particulates.[14]
-
Mixing: Measure the required volumes of the aqueous and organic phases using graduated cylinders and mix them. For gradient elution, place the prepared solvents in their respective reservoirs.
-
Degassing: Degas the final mobile phase(s) for at least 15 minutes using an inline degasser or by sonication under vacuum.[5][7] Store prepared mobile phases in sealed containers and use fresh solutions within 24-48 hours to prevent contamination.[13]
Data Presentation
Table 1: Common Causes of HPLC Baseline Noise and Their Characteristics
| Noise Type | Common Causes | Recommended Action |
| Short-term, Random Noise | Dirty flow cell, failing lamp, contaminated mobile phase, improper degassing.[1][3][15] | Flush flow cell, check lamp hours, use fresh HPLC-grade solvents, degas mobile phase.[2][3][4] |
| Long-term Drift (Upward/Downward) | Column temperature fluctuation, mobile phase composition change, column bleed, strongly retained contaminants.[1][2] | Use a column oven, prepare fresh mobile phase, flush column with a strong solvent, use a guard column.[2][7][12] |
| Regular, Periodic Spikes (Pulsing) | Pump check valve malfunction, pump seal leak, air bubbles in the pump, inadequate mixing.[1][3][4] | Clean or replace check valves, replace pump seals, purge the pump, check mixer performance.[2][5][7] |
Visualizations
Caption: A logical workflow for diagnosing the source of baseline noise in an HPLC system.
Caption: Key components of an HPLC system and their potential contributions to baseline noise.
References
- 1. uhplcs.com [uhplcs.com]
- 2. phenomenex.com [phenomenex.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 6. m.youtube.com [m.youtube.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Detecting this compound from Anoectochilus roxburghii by HPLC‐ELSD with dual columns of NH 2 and AQ‐C 18 | CoLab [colab.ws]
- 9. researchgate.net [researchgate.net]
- 10. Detecting this compound from Anoectochilus roxburghii by HPLC-ELSD with dual columns of NH2 and AQ-C18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detecting this compound from Anoectochilus roxburghii by HPLC-ELSD with dual columns of NH2 and AQ-C18. | Semantic Scholar [semanticscholar.org]
- 12. mastelf.com [mastelf.com]
- 13. mastelf.com [mastelf.com]
- 14. Troubleshooting baseline in rp HPLC.. - Chromatography Forum [chromforum.org]
- 15. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to HPLC and UPLC Methods for Kinsenoside Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of Kinsenoside, a key bioactive compound found in Anoectochilus roxburghii. The information presented is based on published experimental data to assist researchers in selecting the most suitable analytical method for their specific needs.
Introduction to this compound and its Analysis
This compound is a principal active ingredient in Anoectochilus roxburghii, a medicinal herb valued for its diverse pharmacological effects, including hepatoprotective, anti-inflammatory, and anti-hyperglycemic properties.[1][2] Accurate and reliable quantification of this compound is crucial for the quality control of raw materials and finished products in the pharmaceutical and herbal medicine industries. Both HPLC and UPLC are powerful chromatographic techniques widely employed for this purpose.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC has been a robust and widely used technique for the analysis of this compound. Various methods have been developed utilizing different stationary phases and detectors to achieve optimal separation and detection.
Experimental Protocols for HPLC Methods
Two notable HPLC methods for this compound analysis involve the use of Amino (NH2) and Aqueous C18 (AQ-C18) columns, often coupled with an Evaporative Light Scattering Detector (ELSD) or a Diode Array Detector (DAD).[1][3]
Method 1: HPLC-ELSD with Amino (NH2) Column
-
Column: Phenomenex NH2 column (250 mm × 4.6 mm, 5 µm)[4]
-
Mobile Phase: An isocratic elution of acetonitrile and water (92:8, v/v)[4]
-
Flow Rate: 0.8 mL/min[4]
-
Column Temperature: Room temperature[4]
-
Detector: Evaporative Light Scattering Detector (ELSD)[4]
-
ELSD Spray Chamber Temperature: 70 °C[4]
-
Nitrogen Flow Rate: 1.5 L/min[4]
Method 2: HPLC-ELSD with Aqueous C18 (AQ-C18) Column
-
Mobile Phase: Specific gradient and composition details for the AQ-C18 method in the provided search results are limited. However, C18 columns typically use mixtures of water and an organic solvent like acetonitrile or methanol, often with an acid modifier.
Ultra-Performance Liquid Chromatography (UPLC) Method
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) and higher pressures to achieve faster separations, better resolution, and increased sensitivity compared to traditional HPLC.
Experimental Protocol for UPLC Method
While a complete, detailed UPLC protocol for this compound was not available in the provided search results, a study utilizing a UPLC method for the determination of this compound in Anoectochilus roxburghii provides some key validation parameters. The method was used in conjunction with ultrasound-assisted extraction.[5]
-
Instrumentation: A UPLC system was used to determine the content of this compound.[5]
-
Method: The study optimized extraction conditions and then applied the UPLC method to determine the this compound content.[5]
Comparative Performance Data
The following table summarizes the available quantitative data for the HPLC-ELSD and UPLC methods for this compound analysis. It is important to note that this data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Parameter | HPLC-ELSD Method (NH2 Column) | UPLC Method |
| Linearity Range | 76.02 - 2432.64 µg/mL (r = 0.9991)[4] | Good linearity reported (R² = 0.9994–0.9999)[5] |
| Precision (RSD) | ≤ 3% (for precision, stability, and reproducibility tests)[4] | Not explicitly stated in the provided results. |
| Accuracy (Recovery) | Average recovery rate was 97.55% (RSD = 1.50%)[4] | Acceptable relative recoveries (56.7–117.6%)[5] |
| Limit of Detection (LOD) | Not explicitly stated in the provided results. | 0.038–0.12 ng/mL[5] |
| Limit of Quantification (LOQ) | Not explicitly stated in the provided results. | Not explicitly stated in the provided results. |
Experimental Workflow and Method Comparison
The following diagrams illustrate the general experimental workflow for the cross-validation of these methods and a comparison of their key performance characteristics.
Figure 1: Experimental workflow for cross-validation.
Figure 2: Key performance parameter comparison.
Discussion and Conclusion
Based on the available data, both HPLC and UPLC are suitable methods for the quantitative analysis of this compound.
The HPLC-ELSD method using an NH2 column has demonstrated good linearity, precision, and accuracy, making it a reliable choice for routine quality control.[4] The use of an ELSD is advantageous as this compound lacks a strong UV chromophore. The AQ-C18 column provides an alternative stationary phase that can be used to separate this compound from its epimer, goodyeroside A.[1][3]
The UPLC method , while less detailed in the provided literature, shows promise for significantly improved sensitivity, as indicated by the low limit of detection (LOD) values reported.[5] The inherent advantages of UPLC technology, such as faster analysis times and reduced solvent consumption, make it an attractive option for high-throughput screening and laboratories looking to optimize efficiency and reduce operational costs.
References
- 1. Detecting this compound from Anoectochilus roxburghii by HPLC‐ELSD with dual columns of NH 2 and AQ‐C 18 | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. Detecting this compound from Anoectochilus roxburghii by HPLC-ELSD with dual columns of NH2 and AQ-C18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction, Proliferation, Regeneration and this compound and Flavonoid Content Analysis of the Anoectochilus roxburghii (Wall.) Lindl Protocorm-like Body [mdpi.com]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the In Vitro Cytotoxicity of Kinsenoside and its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro cytotoxicity of Kinsenoside, a bioactive compound isolated from the orchidaceous plant Anoectochilus roxburghii, and its synthetic analogs. While direct comparative studies on the cytotoxicity of this compound and its analogs are limited, this document consolidates available information on their biological effects and outlines standard experimental protocols for assessing cytotoxicity.
Data Presentation: In Vitro Cytotoxicity
One study has reported that this compound showed no cytotoxic effect on AML12 normal hepatocytes at a concentration of 80 μM. However, this does not represent an IC50 value and was determined in the context of evaluating its protective effects against alcohol-induced liver injury.
The primary synthetic analog of this compound is Goodyeroside A, its epimer. Studies on Goodyeroside A have primarily highlighted its superior anti-inflammatory efficacy, noting its inhibitory action on the NF-κB signaling pathway.[1] Specific IC50 values for its cytotoxicity are not extensively reported.
Future Research: The lack of direct comparative cytotoxicity data for this compound and its synthetic analogs represents a significant knowledge gap. Future research should focus on performing standardized in vitro cytotoxicity assays (e.g., MTT, XTT, or LDH assays) across a panel of cancerous and non-cancerous cell lines to determine and compare their IC50 values. This would provide crucial information for evaluating their therapeutic potential and safety profiles.
Experimental Protocols
A standard method for determining the in vitro cytotoxicity of compounds like this compound and its synthetic analogs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3]
MTT Assay Protocol
1. Cell Seeding:
- Culture the desired cell line (e.g., a cancer cell line or a normal cell line) in a 96-well plate at a predetermined density.
- Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to adhere.
2. Compound Treatment:
- Prepare a series of dilutions of this compound and its synthetic analogs in the appropriate cell culture medium.
- Remove the old medium from the wells and add the medium containing different concentrations of the test compounds.
- Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition:
- After the incubation period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well.
- Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4]
4. Solubilization of Formazan:
- Carefully remove the MTT-containing medium.
- Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
- Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
6. Data Analysis:
- Calculate the percentage of cell viability for each concentration compared to the vehicle control.
- Plot the cell viability against the compound concentration to generate a dose-response curve.
- Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Mandatory Visualization
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Experimental workflow for determining in vitro cytotoxicity using the MTT assay.
Signaling Pathways Potentially Modulated by this compound and its Analogs
This compound and its analogs have been shown to interact with key signaling pathways involved in inflammation and cell survival, such as the NF-κB and AMPK pathways. While the direct link to cytotoxicity is still under investigation, modulation of these pathways can influence cell fate.
NF-κB Signaling Pathway
Goodyeroside A has been found to suppress inflammation by inhibiting the NF-κB signaling pathway.[1] This pathway is crucial for regulating immune responses, inflammation, and cell survival. Its inhibition can lead to an anti-inflammatory effect and may also sensitize cells to apoptosis.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound or its analogs.
AMPK Signaling Pathway
This compound has been shown to activate the AMPK signaling pathway, which plays a central role in cellular energy homeostasis.[5] Activation of AMPK can have diverse effects, including the regulation of autophagy and apoptosis, depending on the cellular context.
Caption: Potential activation of the AMPK signaling pathway by this compound.
References
- 1. Synthesis of nature product this compound analogues with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. The Activation of AMPK/NRF2 Pathway in Lung Epithelial Cells Is Involved in the Protective Effects of this compound on Lipopolysaccharide-Induced Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinsenoside and Dexamethasone: A Head-to-Head Comparison in a Preclinical Inflammation Model
For Immediate Release
This guide provides a comparative analysis of the anti-inflammatory properties of Kinsenoside, a natural bioactive compound, and Dexamethasone, a potent synthetic glucocorticoid. The following data is based on established preclinical inflammation models to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective mechanisms and efficacy.
Comparative Efficacy and Mechanism of Action
This compound, a primary active component isolated from Anoectochilus roxburghii, has demonstrated significant anti-inflammatory effects.[1][2] Its mechanism is largely attributed to the inhibition of the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response.[3][4][5][6] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and an increase in the anti-inflammatory cytokine IL-10.[1][7][8]
Dexamethasone, a well-established anti-inflammatory agent, exerts its effects by binding to the glucocorticoid receptor (GR).[9][10][11] This complex then translocates to the nucleus, where it suppresses the expression of pro-inflammatory genes by inhibiting transcription factors like NF-κB and AP-1.[12][13][14] Dexamethasone also upregulates the expression of anti-inflammatory proteins, including annexin A1, which inhibits phospholipase A2 and subsequently the production of inflammatory mediators like prostaglandins and leukotrienes.[11][13]
The following table summarizes the key comparative data on the effects of this compound and Dexamethasone on inflammatory markers.
| Feature | This compound | Dexamethasone |
| Target Pathway | NF-κB, MAPK[3][4] | Glucocorticoid Receptor (GR), NF-κB, AP-1[10][13][14] |
| Effect on TNF-α | Inhibition[1][4][7] | Inhibition[12] |
| Effect on IL-1β | Inhibition[4][7][8] | Inhibition[12] |
| Effect on IL-6 | Inhibition[1][4] | Inhibition[12] |
| Effect on IL-10 | Upregulation[1][7][8] | - |
| Effect on MMP-9 | Inhibition[8] | - |
| Key Mediators | - | Annexin A1[11][13] |
Experimental Protocols
The following is a representative experimental protocol for an in vivo inflammation model, which can be utilized to evaluate and compare the efficacy of anti-inflammatory compounds like this compound and Dexamethasone.
Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice
This model is a well-established method for studying acute systemic inflammation.[15][16][17][18]
1. Animals: Male ICR or C57BL/6 mice (6-8 weeks old) are used. They are housed under standard laboratory conditions with free access to food and water. All animal procedures should be approved by an Institutional Animal Care and Use Committee.[19]
2. Acclimatization: Animals are allowed to acclimatize for at least one week before the experiment.
3. Grouping and Treatment:
- Control Group: Receives vehicle (e.g., saline or DMSO).
- LPS Group: Receives LPS (e.g., 10-80 mg/kg, intraperitoneally).[7]
- This compound Group: Receives this compound (various doses) prior to or after LPS administration.
- Dexamethasone Group: Receives Dexamethasone (various doses) as a positive control prior to or after LPS administration.
4. Induction of Inflammation: Mice are injected intraperitoneally with E. coli lipopolysaccharide (LPS) to induce a systemic inflammatory response.
5. Sample Collection:
- Blood samples are collected at various time points (e.g., 1, 6, 24 hours) post-LPS injection for cytokine analysis.[7]
- Tissues (e.g., liver, lung) can be harvested for histological analysis and measurement of inflammatory markers.
6. Analysis:
- Serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (IL-10) are measured using ELISA kits.
- Histopathological changes in tissues are evaluated by H&E staining.
- Activation of signaling pathways (e.g., NF-κB, MAPK) can be assessed by Western blot analysis of tissue or cell lysates.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of this compound and Dexamethasone, and a typical experimental workflow for their comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. This compound attenuates osteoarthritis by repolarizing macrophages through inactivating NF-κB/MAPK signaling and protecting chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the therapeutic application and pharmacological properties of this compound against inflammation and oxidative stress-induced disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of nature product this compound analogues with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound isolated from Anoectochilus formosanus suppresses LPS-stimulated inflammatory reactions in macrophages and endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits the inflammatory mediator release in a type-II collagen induced arthritis mouse model by regulating the T cells responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. droracle.ai [droracle.ai]
- 11. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 13. esmed.org [esmed.org]
- 14. Modeling Combined Anti-Inflammatory Effects of Dexamethasone and Tofacitinib in Arthritic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 16. In vivo porcine lipopolysaccharide inflammation models to study immunomodulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nuchemsciences.com [nuchemsciences.com]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. Lipopolysaccharide (LPS)-induced in vivo inflammation model [bio-protocol.org]
A Comparative Guide to the Bioanalytical Validation of Kinsenoside in Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Kinsenoside in plasma samples. Due to the limited availability of validated methods for this compound in plasma, this guide also includes a detailed comparison with methods validated for Compound K, a structurally related and extensively studied ginsenoside metabolite. This comparative approach offers valuable insights for researchers developing and validating bioanalytical methods for this compound.
Introduction to this compound and the Need for Validated Analytical Methods
This compound, a primary bioactive constituent isolated from Anoectochilus formosanus, has garnered significant interest for its therapeutic potential, including anti-inflammatory, antioxidant, and antihyperlipidemic properties. To accurately assess its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), robust and validated bioanalytical methods for its quantification in biological matrices like plasma are essential.
This guide explores and compares various analytical techniques, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for its sensitivity and selectivity. We also discuss alternative methodologies and present key validation parameters to aid in the selection and development of the most suitable method for your research needs.
Comparison of Validated LC-MS/MS Methods: this compound vs. Compound K
While a validated method for this compound in rat plasma has been published, the body of literature for Compound K in human plasma is more extensive. The following tables provide a comparative summary of the validation parameters for a hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) method for this compound and a representative LC-MS/MS method for Compound K.
Table 1: Comparison of LC-MS/MS Method Validation Parameters
| Parameter | This compound in Rat Plasma (HILIC-MS/MS)[1] | Compound K in Human Plasma (LC-MS/MS) |
| Linearity Range | 2 - 500 ng/mL[1] | 1 - 1,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[1] | 1 ng/mL |
| Intra-day Precision (%CV) | < 5%[1] | < 9.14% |
| Inter-day Precision (%CV) | < 5%[1] | < 9.14% |
| Intra-day Accuracy (%RE) | < 5%[1] | < 12.63% |
| Inter-day Accuracy (%RE) | < 5%[1] | < 12.63% |
| Extraction Recovery | Not explicitly stated in abstract | 85.40% - 112.50% |
Table 2: Comparison of LC-MS/MS Methodologies
| Feature | This compound in Rat Plasma (HILIC-MS/MS)[1] | Compound K in Human Plasma (LC-MS/MS) |
| Sample Preparation | Protein precipitation with acetonitrile:methanol (70:30) after pretreatment with 1% acetic acid[1] | Liquid-liquid extraction with ethyl acetate |
| Chromatographic Column | HILIC silica column (2.1 mm × 100 mm, 3 μm)[1] | C18 column (e.g., Phenomenex Luna C18, 100 x 2.00 mm, 3 µm) |
| Mobile Phase | Gradient elution with 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile[1] | Isocratic elution with 10 mM ammonium acetate-methanol-acetonitrile (5:47.5:47.5, v/v/v) |
| Ionization Mode | Positive Ionization[1] | Positive Ionization |
| MRM Transition | m/z 265.2 → m/z 102.9[1] | Not specified in this context |
| Internal Standard | Nicotine[1] | Not specified in this context |
Alternative Analytical Methodologies
While LC-MS/MS is the predominant technique, other methods have been employed for the analysis of this compound in different matrices, which could be adapted for plasma samples with appropriate validation.
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD): This method has been used for the detection of this compound in Anoectochilus roxburghii. While less sensitive than MS detection, it can be a viable option when MS instrumentation is unavailable. The method would require significant optimization and validation for plasma matrix.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A quantitative ¹H NMR method has been developed for the rapid analysis of this compound in plant samples. This technique offers the advantage of being non-destructive and providing structural information. However, its application to complex biological matrices like plasma for quantification at low concentrations can be challenging due to lower sensitivity and potential for overlapping signals.
Experimental Protocols
Protocol for HILIC-MS/MS Determination of this compound in Rat Plasma
This protocol is based on the validated method described in the literature[1].
1. Sample Preparation (Protein Precipitation):
- To a 100 µL aliquot of rat plasma, add 10 µL of 1% acetic acid.
- Vortex mix for 30 seconds.
- Add 300 µL of a precipitation solution of acetonitrile:methanol (70:30, v/v) containing the internal standard (nicotine).
- Vortex mix vigorously for 2 minutes.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase.
- Inject a 10 µL aliquot into the HILIC-MS/MS system.
2. HILIC-MS/MS Conditions:
- Column: HILIC silica column (2.1 mm × 100 mm, 3 μm).
- Mobile Phase A: 0.1% acetic acid in distilled water.
- Mobile Phase B: 0.1% acetic acid in acetonitrile.
- Flow Rate: 0.2 mL/min.
- Gradient Program: A suitable gradient program should be developed to ensure adequate separation of this compound from endogenous plasma components.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive.
- MRM Transition for this compound: m/z 265.2 → m/z 102.9.
- MRM Transition for Nicotine (IS): m/z 163.3 → m/z 132.1.
3. Method Validation:
- The method must be validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines (e.g., FDA, EMA).
Mandatory Visualizations
Caption: Experimental workflow for the validation of an analytical method for this compound in plasma.
Caption: Simplified signaling pathway of this compound via the Akt/Nrf2/HO-1 axis.
Conclusion
The successful quantification of this compound in plasma is achievable through a validated HILIC-MS/MS method, demonstrating good sensitivity and reliability. While the available data for this compound in plasma is not as extensive as for its counterpart, Compound K, the existing method provides a solid foundation for pharmacokinetic studies. For researchers embarking on this compound analysis, the detailed protocols and comparative data presented in this guide offer a valuable starting point for method development and validation. The choice of analytical method will ultimately depend on the specific requirements of the study, including the desired sensitivity, available instrumentation, and the nature of the biological matrix. Further research to validate alternative methods like HPLC-ELSD or ¹H NMR for plasma samples would be beneficial to provide a wider range of analytical options to the scientific community.
References
Comparative study of different extraction solvents for Kinsenoside
For researchers and professionals in drug development, the efficient extraction of kinsenoside from its natural source, primarily the whole plant of Anoectochilus roxburghii, is a critical first step. The choice of extraction solvent significantly impacts the yield and purity of the final product. This guide provides a comparative analysis of different solvents and methodologies, supported by experimental data, to aid in the selection of an optimal extraction strategy.
Comparative Analysis of Extraction Solvents
The selection of an appropriate solvent is paramount for maximizing the extraction efficiency of this compound. Experimental data from various studies have highlighted significant differences in yield depending on the solvent system employed. The following table summarizes the performance of several common and novel solvent systems.
| Extraction Solvent/Method | Key Parameters | This compound Yield/Efficiency | Source |
| Ultrasound-Assisted Extraction (UAE) with Aqueous Methanol | 16.33% Methanol, 10.83:1 mL/g liquid-solid ratio, 35°C | 32.24% of dry weight | [1][2][3] |
| Water Extraction | Not specified in detail | Almost twice as efficient as ethanol extraction | [4] |
| Ethanol Extraction | Not specified in detail | Approximately half the efficiency of water extraction | [4] |
| Column Chromatographic Extraction with Deep Eutectic Solvent (DES) | 60% DES (choline chloride & malic acid, 1:1 molar ratio), 25°C | 98.06 ± 1.36% | [1] |
Note: The yields reported are from different studies and may not be directly comparable due to variations in plant material, specific experimental conditions, and analytical methods.
Detailed Experimental Protocols
Ultrasound-Assisted Extraction (UAE) with Aqueous Methanol
This method has been optimized through response surface methodology to achieve high yields of this compound.[1][2][3]
Materials and Equipment:
-
Dried whole plant of Anoectochilus roxburghii
-
Methanol (analytical grade)
-
Distilled water
-
Ultrasonic bath or probe system
-
Filtration apparatus
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
The dried plant material is powdered.
-
The powder is mixed with a 16.33% aqueous methanol solution at a liquid-to-solid ratio of 10.83:1 (mL/g).[1][2][3]
-
The mixture is subjected to ultrasound-assisted extraction at a constant temperature of 35°C.[1][2][3]
-
Following extraction, the mixture is filtered to separate the solid residue from the liquid extract.
-
The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
-
The this compound content in the extract is determined using an HPLC system.
Column Chromatographic Extraction with Deep Eutectic Solvent (DES)
This novel method utilizes a green and highly efficient deep eutectic solvent for this compound extraction.[1]
Materials and Equipment:
-
Dried whole plant of Anoectochilus roxburghii
-
Choline chloride
-
Malic acid
-
Chromatography column
-
Peristaltic pump
-
Fraction collector
-
Silica gel for column chromatography
-
Semi-preparative HPLC system for purification
Procedure:
-
A deep eutectic solvent is prepared by mixing choline chloride and malic acid in a 1:1 molar ratio to form a 60% aqueous solution.[1]
-
The dried and powdered plant material is packed into a chromatography column.
-
The DES is passed through the column at a controlled flow rate at 25°C to elute the this compound.[1]
-
The resulting crude extract containing this compound can be directly purified using silica gel column chromatography and semi-preparative HPLC.[1]
Visualizing the Processes
To better understand the experimental workflows and the biological activity of this compound, the following diagrams are provided.
This compound Extraction Workflow
This compound has been shown to activate the AKT-ERK1/2-Nrf2 signaling pathway, which is crucial for protecting cells against oxidative stress.
This compound Activated Signaling Pathway
References
A Comparative Purity Analysis: Synthesized Versus Naturally Isolated Kinsenoside
For Immediate Release
This guide provides a comprehensive comparison of the purity of synthesized kinsenoside versus this compound isolated from natural sources. Designed for researchers, scientists, and drug development professionals, this document outlines the key analytical techniques for purity assessment, presents comparative data, and details the potential impurities associated with each sourcing method.
Executive Summary
The selection between synthesized and naturally isolated this compound is a critical decision in research and drug development, with purity being a paramount concern. Natural this compound, extracted from plants of the Anoectochilus genus, can achieve high purity levels (often exceeding 98%), but may contain structurally related impurities from the plant matrix. Synthetic this compound, including chemo-enzymatic methods, offers a more controlled production process with purities for commercially available standards reaching up to 99.9%.[1] However, synthetic routes can introduce specific impurities, such as stereoisomers (e.g., goodyeroside A), which require rigorous purification and analytical validation. The choice of sourcing ultimately depends on the specific requirements of the application, balancing the impurity profile with scalability and cost considerations.
Data Presentation: Purity Comparison
The following table summarizes the typical purity levels and common impurities for synthesized and naturally isolated this compound based on available literature and commercial product data.
| Feature | Synthesized this compound | Natural this compound Isolate |
| Typical Purity | ≥95% to >99.9%[1][2] | >98% |
| Primary Potential Impurities | - Stereoisomers (e.g., goodyeroside A)[3] - Unreacted starting materials - Reagents and catalysts - Byproducts from side reactions | - Other structurally related natural products - Co-extracted plant metabolites (e.g., flavonoids, polysaccharides) - Residual extraction solvents |
| Production Consistency | High lot-to-lot consistency | Potential for variation based on plant source, harvest time, and extraction method |
| Scalability | High, amenable to large-scale chemical production | Limited by the availability and cultivation of the plant source[4] |
Experimental Protocols for Purity Assessment
Accurate determination of this compound purity requires a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for quantifying this compound and separating it from potential impurities.
-
Instrumentation: HPLC system equipped with an Evaporative Light Scattering Detector (ELSD) or a Diode Array Detector (DAD). ELSD is often preferred as this compound lacks a strong chromophore.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[3] For separating the epimer goodyeroside A, an AQ-C18 column may be employed.[5]
-
Mobile Phase: An isocratic system of acetonitrile and water or a gradient system may be used. For example, an isocratic elution with acetonitrile-water (92:8, v/v) has been reported.[6]
-
Flow Rate: Typically around 0.6-1.0 mL/min.
-
Detection: ELSD drift tube temperature set to approximately 115°C with nitrogen as the nebulizing gas.[3]
-
Quantification: Purity is determined by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is used for structural confirmation and can also be employed for quantitative analysis (qNMR).
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The this compound sample is dissolved in a deuterated solvent, such as deuterated pyridine (pyridine-d₅) or deuterium oxide (D₂O).
-
Analysis: The resulting spectrum is compared against a reference spectrum of a certified this compound standard. The presence of unexpected signals may indicate impurities. For quantification, a known amount of an internal standard is added to the sample, and the purity of this compound is calculated by comparing the integral of a characteristic this compound signal to the integral of a signal from the internal standard.
Mass Spectrometry (MS)
MS, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of this compound and to identify impurities.
-
Instrumentation: LC-MS system, typically with an electrospray ionization (ESI) source.
-
Analysis: The mass spectrum of the main peak should correspond to the molecular weight of this compound. Other signals in the spectrum can be analyzed to identify the molecular weights of potential impurities. Tandem MS (MS/MS) can be used to fragment the ions, providing further structural information for the identification of unknown impurities.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key biological pathway influenced by this compound and the general experimental workflow for its purity assessment.
Caption: this compound's anti-inflammatory mechanism via inhibition of the NF-κB pathway.
Caption: Experimental workflow for the comprehensive purity assessment of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Efficient Synthesis of this compound and Goodyeroside A by a Chemo-Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Detecting this compound from Anoectochilus roxburghii by HPLC-ELSD with dual columns of NH2 and AQ-C18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Progress in Chemical and Chemoenzymatic Synthesis of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Quantitative Kinsenoside Assays: A Review of Validated Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two validated analytical methods for the quantification of kinsenoside, a key bioactive compound found in plants of the genus Anoectochilus. The selection of a reliable and robust quantitative assay is critical for quality control, pharmacokinetic studies, and the overall development of this compound-based therapeutics. This document summarizes the performance of High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and High-Performance Thin-Layer Chromatography (HPTLC) methods, based on published validation data.
Performance Comparison of Validated this compound Quantification Methods
The following table summarizes the validation parameters for two distinct analytical methods for this compound quantification. This data allows for an objective comparison of their performance characteristics.
| Parameter | HPLC-ELSD Method | HPTLC Method [1] |
| Linearity Range | 76.02 - 2432.64 µg/mL | 0.099 - 6.365 mg/mL[1] |
| Correlation Coefficient (r) | 0.9991 | Not explicitly reported |
| Precision (RSD) | < 3% (for precision, stability, and reproducibility) | Intra-day: 5.08 - 7.57%[1] Inter-day: 6.72 - 8.72%[1] |
| Accuracy (Recovery) | 97.55% (RSD = 1.50%) | Reported as "good" |
| Limit of Detection (LOD) | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | Not Reported |
| Specificity | Method demonstrated to be specific for this compound | Method demonstrated to be specific for this compound |
| Robustness | Not explicitly reported | Reported as "good" |
Visualizing the Validation Workflow
A generalized workflow for the validation of a quantitative analytical method is depicted below. This process ensures that the chosen method is reliable, reproducible, and fit for its intended purpose.
Caption: Generalized workflow for quantitative analytical method validation.
Experimental Protocols
HPLC-ELSD Method for this compound Quantification
This method, adapted from the work of Zhang et al., provides a robust approach for the quantification of this compound in various samples.
-
Sample Preparation:
-
Accurately weigh the powdered sample of Anoectochilus species.
-
Add a defined volume of methanol and perform ultrasonic extraction.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm membrane prior to injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with an Evaporative Light Scattering Detector (ELSD).
-
Column: Phenomenex NH2 column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic system of acetonitrile and water (92:8, v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: Ambient.
-
ELSD Settings:
-
Spray Chamber Temperature: 70°C.
-
Nitrogen Flow Rate: 1.5 L/min.
-
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound standard in methanol.
-
Perform serial dilutions to create a series of standard solutions for the calibration curve.
-
HPTLC Method for this compound Quantification
This method, based on the research by Chen et al., offers a high-throughput alternative for this compound analysis.[1]
-
Sample and Standard Preparation:
-
Prepare extracts of Anoectochilus roxburghii and a standard solution of this compound in a suitable solvent.
-
Apply the samples and standards to the HPTLC plate as bands using an automated applicator.
-
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A solvent system consisting of chloroform, methanol, and water (45:30:4, v/v/v).[1]
-
Development: Develop the plate in a suitable chromatography chamber until the mobile phase reaches the desired distance.
-
Derivatization: After development, dry the plate and spray with an anisaldehyde-sulfuric acid reagent, followed by heating to visualize the spots.
-
-
Densitometric Analysis:
-
Scan the derivatized plate using a densitometer at a specified wavelength to quantify the this compound in the samples by comparing the peak areas with those of the standards.
-
References
Safety Operating Guide
Proper Disposal of Kinsenoside: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Kinsenoside is classified as an irritant.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling the compound.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile or latex gloves are essential to prevent skin contact.[2][3]
-
Eye Protection: Safety goggles or a face shield should be worn to protect against accidental splashes.[2][4][5]
-
Lab Coat: A standard lab coat will protect skin and clothing from contamination.[3]
-
Respiratory Protection: If there is a risk of generating dust, a dust mask or respirator should be used.[2][5]
Operational Disposal Plan for this compound
The disposal of this compound should be managed through your institution's official hazardous waste program.[6] Do not dispose of this compound in the regular trash or down the drain.[1][6]
Step-by-Step Disposal Procedure:
-
Container Selection:
-
Labeling:
-
Label the waste container with a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[6]
-
The label must include:
-
-
Storage:
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[1][9]
-
The SAA should be near the point of generation and under the control of laboratory personnel.[8]
-
Ensure incompatible wastes are segregated. For example, store acids and bases separately.[9]
-
It is good practice to use secondary containment, such as a lab tray, to capture any potential leaks.[8]
-
-
Waste Collection:
Quantitative Data for Disposal
Specific quantitative limits for this compound disposal are not publicly available and will be determined by your local and institutional regulations. Use the following table to document your laboratory's specific waste accumulation data.
| Parameter | Value | Units | Notes |
| Maximum Accumulation Volume | e.g., 20 | Liters | As per institutional guidelines. |
| Maximum Accumulation Time | e.g., 90 | Days | From the date of first waste addition.[8] |
| Container Material | e.g., Polyethylene | - | Must be compatible with this compound. |
| pH of Waste (if in solution) | N/A | - | For solid waste, this is not applicable. |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the reviewed literature. The following template can be used to develop an internal standard operating procedure (SOP) for this compound waste management in your laboratory.
Standard Operating Procedure: this compound Waste Disposal
-
Purpose: To outline the safe and compliant procedure for the disposal of this compound waste.
-
Scope: This SOP applies to all laboratory personnel who handle this compound.
-
Materials:
-
This compound waste
-
Designated hazardous waste container
-
Hazardous waste labels
-
Personal Protective Equipment (PPE)
-
-
Procedure:
-
Don appropriate PPE before handling this compound waste.
-
Carefully transfer solid this compound waste into the designated, pre-labeled hazardous waste container.
-
Securely close the container.
-
Update the waste label with the added quantity and date.
-
Place the container in the designated Satellite Accumulation Area.
-
When the container is full or the maximum storage time is reached, submit a waste pickup request to the institutional EHS department.
-
-
Safety Precautions:
-
Avoid creating dust.
-
In case of a spill, follow the laboratory's chemical spill cleanup procedure for solid irritants.
-
Wash hands thoroughly after handling.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
This compound Disposal Workflow
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. falseguridad.com [falseguridad.com]
- 3. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. pps-essentials.co.uk [pps-essentials.co.uk]
- 5. hazmatschool.com [hazmatschool.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistics for Handling Kinsenoside
For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of Kinsenoside is paramount. This document provides immediate, procedural guidance to minimize risk and establish clear operational plans. This compound is a glycoside that, according to its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, presents hazards of skin irritation, serious eye irritation, and potential respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) and procedural guidelines is critical for laboratory safety.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling this compound to ensure the appropriate level of protection. The following table summarizes the recommended PPE based on the known hazards.
| PPE Category | Recommended Equipment | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and replace them immediately if compromised. Remove and dispose of gloves properly after handling.[2][3] |
| Eye and Face Protection | Safety goggles or a face shield | Safety goggles should be worn to protect against dust particles and splashes.[4][5] A face shield provides an additional layer of protection and should be used in conjunction with goggles, especially when there is a higher risk of splashes.[2][4][5] |
| Respiratory Protection | NIOSH-approved respirator | A minimum of an N95 dust mask is recommended to prevent inhalation of airborne powder.[6][7][8] For activities with a higher potential for aerosol generation, a half-mask or full-face respirator with P100 particulate filters may be necessary.[6][9] |
| Protective Clothing | Laboratory coat | A lab coat should be worn to protect street clothes and skin from contamination. Ensure it is fully buttoned. |
Experimental Protocols: Handling and Disposal
Handling this compound Powder:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered.[10] Designate a specific area for handling this compound. Have all necessary equipment, including PPE, readily available.
-
Weighing and Aliquoting: Whenever possible, handle this compound powder within a chemical fume hood or a powder containment hood to minimize the generation of airborne dust.[11] Use anti-static weigh boats or paper.
-
Spill Management: In the event of a spill, calmly evacuate the immediate area if necessary. For small powder spills, gently cover with damp paper towels to avoid raising dust, then clean the area with an appropriate decontaminant. For larger spills, follow your institution's emergency procedures.
-
Personal Hygiene: After handling this compound and before leaving the laboratory, remove all PPE and wash hands thoroughly with soap and water.[3][10] Avoid eating, drinking, or applying cosmetics in the laboratory.[10]
Disposal Plan:
This compound is not currently classified as a hazardous waste under RCRA, but all pharmaceutical waste should be handled with care to prevent environmental contamination.[12][13][14]
-
Waste Segregation: Do not mix this compound waste with general laboratory trash.[15] It should be segregated as non-hazardous pharmaceutical waste.[15]
-
Containerization: Place all solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) into a clearly labeled, sealed container designated for non-hazardous pharmaceutical waste.[15]
-
Disposal Method: The preferred method for the disposal of non-hazardous pharmaceutical waste is incineration by a licensed waste management facility to ensure complete destruction.[13][16] Landfilling should be avoided to prevent the potential for leaching into the environment.[12] Do not dispose of this compound down the drain.[12]
-
Documentation: Maintain a record of the disposal of this compound waste in accordance with your institution's policies and local regulations.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C10H16O8 | CID 10422896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dermnetnz.org [dermnetnz.org]
- 3. picnet.ca [picnet.ca]
- 4. safetyculture.com [safetyculture.com]
- 5. ecmag.com [ecmag.com]
- 6. bestsafetyequipments.com [bestsafetyequipments.com]
- 7. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 8. pittsburghsprayequip.com [pittsburghsprayequip.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 13. easyrxcycle.com [easyrxcycle.com]
- 14. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 15. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 16. Safe disposal of non-household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
